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  • Product: 4-Methylquinazoline-2-thiol
  • CAS: 25809-91-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Solubility of 4-Methylquinazoline-2-thiol

Introduction Quinazoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities that have led to their use in anticancer, antimalarial, and anti-inflammatory agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinazoline derivatives form a cornerstone of modern medicinal chemistry, exhibiting a vast range of biological activities that have led to their use in anticancer, antimalarial, and anti-inflammatory agents.[1][2][3] Within this important class of heterocycles, 4-methylquinazoline-2-thiol stands as a key synthetic intermediate and a molecule of interest for further functionalization. For researchers in synthetic chemistry and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, dictates the feasibility of biological screening, and profoundly influences drug formulation, bioavailability, and therapeutic efficacy.

This technical guide provides a detailed exploration of the solubility characteristics of 4-methylquinazoline-2-thiol. Moving beyond a simple tabulation of data, this document elucidates the underlying physicochemical principles governing its solubility, presents detailed protocols for experimental determination, and outlines strategic approaches for overcoming solubility challenges. The insights herein are curated for researchers, scientists, and drug development professionals to facilitate informed decision-making in both laboratory and clinical development settings.

Physicochemical Profile of 4-Methylquinazoline-2-thiol

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. 4-Methylquinazoline-2-thiol exists in a tautomeric equilibrium between the thiol and thione forms, a crucial characteristic that influences its hydrogen bonding capabilities and, consequently, its interaction with various solvents.

Tautomeric Equilibrium:

Caption: Thiol-thione tautomerism of 4-methylquinazoline-2-thiol.

The thione form is generally predominant in the solid state and in most solvents. This structure features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=S), which are key determinants of its solubility profile.

PropertyValueSource
Molecular Formula C9H8N2S-
Molecular Weight 176.24 g/mol -
XLogP3-AA 2.1(Calculated)
Hydrogen Bond Donors 1 (Thione form)(Calculated)
Hydrogen Bond Acceptors 2 (Thione form)(Calculated)

Note: Experimental data for 4-methylquinazoline-2-thiol is limited. Properties are based on its chemical structure and data for analogous compounds.

Guiding Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. This principle is governed by the balance of intermolecular forces between solvent-solvent, solute-solute, and solvent-solute molecules. For 4-methylquinazoline-2-thiol, the key interactions include:

  • Hydrogen Bonding: The N-H group in the thione tautomer can act as a hydrogen bond donor, while the nitrogen atoms of the quinazoline ring and the sulfur atom can act as acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) are therefore potential candidates for dissolution.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar C=S and N-H bonds and the electronegative nitrogen atoms in the heterocyclic ring. Polar aprotic solvents (e.g., DMSO, DMF) can effectively engage in these interactions.

  • Crystal Lattice Energy: In its solid state, 4-methylquinazoline-2-thiol molecules are held in a crystal lattice. For dissolution to occur, the energy of the solvent-solute interactions must be sufficient to overcome this lattice energy. Compounds with high melting points often have high lattice energies, posing a greater challenge for dissolution.

Solubility Profile in Common Laboratory Solvents

While specific quantitative solubility data for 4-methylquinazoline-2-thiol is not widely published, a qualitative and semi-quantitative profile can be constructed based on the behavior of structurally related quinazoline derivatives.[4][5][6]

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO , DMF High Excellent hydrogen bond acceptors and high polarity effectively solvate both polar groups and the aromatic system. Studies on similar quinazolines confirm high solubility in DMF.[4][5]
THF, AcetonitrileModerateLower polarity and hydrogen bonding capacity compared to DMSO/DMF, but still effective for many quinazoline derivatives.[5]
Polar Protic Methanol, EthanolLow to ModerateCapable of hydrogen bonding, but the nonpolar aromatic rings limit miscibility. Solubility is expected to be lower than in polar aprotic solvents.
WaterVery Low / Insoluble The molecule's hydrophobicity (XLogP3 ≈ 2.1) and rigid aromatic structure dominate, leading to poor aqueous solubility at neutral pH.
Nonpolar Toluene, HexaneInsoluble The significant polarity mismatch prevents effective solvation of the polar functional groups.
Experimental Protocol for Solubility Determination (Equilibrium Method)

Trustworthy solubility data is generated through rigorous experimental work. The equilibrium gravimetric method is a robust and widely used technique.[4]

Objective: To determine the equilibrium solubility of 4-methylquinazoline-2-thiol in a given solvent at a specific temperature.

Materials:

  • 4-Methylquinazoline-2-thiol (solid)

  • Selected solvent(s)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance (±0.0001 g)

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Pipettes

  • Vacuum oven or desiccator

Workflow Diagram:

G A 1. Sample Preparation Add excess solid to a known mass/volume of solvent in a sealed vial. B 2. Equilibration Incubate at constant temperature with agitation (e.g., 24-72h) to achieve saturation. A->B C 3. Phase Separation Centrifuge the vial to pellet the excess solid. B->C D 4. Aliquot Collection Carefully withdraw a known volume of the clear supernatant. Filter if necessary. C->D E 5. Solvent Evaporation Place the aliquot in a pre-weighed vial and evaporate the solvent completely under vacuum. D->E F 6. Quantification Weigh the vial containing the dried solute. Calculate the mass of the dissolved solid. E->F G 7. Calculation Determine solubility (e.g., in mg/mL or mol/L). Repeat for statistical validity. F->G

Caption: Workflow for equilibrium solubility determination.

Detailed Steps:

  • Preparation: Add an excess amount of solid 4-methylquinazoline-2-thiol to a vial containing a precisely known mass or volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a shaker bath set to the desired temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand at the set temperature for several hours to let the solid settle. For finer particles, centrifuge the samples at a moderate speed to pellet the excess solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is best practice to pass the aliquot through a syringe filter.

  • Solvent Removal: Transfer the filtered supernatant to a pre-weighed, clean vial. Remove the solvent completely using a vacuum oven at a temperature that does not cause degradation of the compound.

  • Final Weighing: Once the solvent is fully evaporated and the vial has returned to room temperature in a desiccator, weigh the vial again. The difference between this final mass and the initial mass of the vial gives the mass of the dissolved solute.

  • Calculation: Calculate the solubility using the mass of the dissolved solute and the volume of the aliquot taken. Perform the experiment in triplicate to ensure reproducibility.

Strategies for Solubility Enhancement

For many applications, particularly in biological assays and drug formulation, the intrinsic solubility of 4-methylquinazoline-2-thiol may be insufficient. Several strategies can be employed to enhance its solubility.

Logic for Selecting a Strategy:

G Start Poor Solubility Observed Aqueous Aqueous System? Start->Aqueous Organic Organic System? Start->Organic pH Adjust pH (Form Thiolate Salt) Aqueous->pH Yes Cosolvent_aq Use Aqueous Co-solvents (e.g., PEG, DMSO) Aqueous->Cosolvent_aq Yes Formulate Use Formulation Aids (e.g., Cyclodextrins, Surfactants) Aqueous->Formulate Yes Cosolvent_org Use Co-solvent System (e.g., DMF/Toluene) Organic->Cosolvent_org Yes Heating Increase Temperature Organic->Heating Yes

Sources

Exploratory

Technical Guide: Tautomerism in 4-Methylquinazoline-2-thiol

Executive Summary 4-Methylquinazoline-2-thiol represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its pharmacological versatility is gover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinazoline-2-thiol represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. Its pharmacological versatility is governed by a dynamic prototropic tautomerism between the thione (lactam-like) and thiol (lactim-like) forms. Understanding this equilibrium is not merely an academic exercise; it is a prerequisite for rational drug design. The specific tautomer present determines hydrogen bond donor/acceptor profiles, lipophilicity (LogP), and binding affinity to protein targets.

This guide provides a rigorous analysis of the tautomeric landscape of 4-methylquinazoline-2-thiol, offering validated protocols for its characterization and stabilization.

Part 1: Molecular Architecture & Tautomeric Landscape

The Tautomeric Triad

Unlike simple heterocycles, 4-methylquinazoline-2-thiol exists in a complex equilibrium involving three primary species. The presence of the methyl group at the C4 position exerts both steric and electronic influences that differentiate it from the unsubstituted parent compound.

  • Thiol Form (A): The aromatic "mercapto" form.

  • Thione Form N1-H (B): The proton resides on N1.

  • Thione Form N3-H (C): The proton resides on N3.

Key Insight: While the thiol form restores full aromaticity to the pyrimidine ring, the thione forms are thermodynamically stabilized by the high polarizability of the C=S bond and solvation effects in polar media.

Visualization of the Equilibrium

The following diagram illustrates the prototropic shifts and the resonance stabilization involved.

Tautomerism Thiol Thiol Form (Aromatic, S-H) Thione_N3 Thione Form (N3-H) (Major Isomer in Polar Solvents) Thiol->Thione_N3 Proton Transfer (Polar Media) Thione_N1 Thione Form (N1-H) (Minor Isomer) Thione_N3->Thione_N1 Amide-Imidic Shift

Figure 1: Prototropic tautomerism pathways. The N3-H thione is generally the dominant species in solution due to favorable conjugation with the C4-methyl group.

Part 2: Thermodynamic & Kinetic Stability

Solvent-Dependent Equilibrium

The ratio of tautomers is strictly controlled by the dielectric constant (


) and hydrogen-bonding capability of the solvent.
Solvent EnvironmentDominant TautomerMechanistic Driver
Gas Phase / Vacuum Thiol Preservation of heteroaromaticity (10

-electrons).
Non-polar (e.g.,

)
Thiol / Thione mix Weak solvation allows intramolecular H-bonding.
Polar Aprotic (DMSO) Thione (N3-H) Dipolar stabilization of the

zwitterionic character.
Solid State (Crystal) Thione (N3-H) Intermolecular

hydrogen bonding networks form stable dimers/polymers.
The "Thione Rule" in Drug Design

In biological systems (aqueous, pH 7.4), the thione form is the bioactive species for most quinazoline-2-thiol derivatives. However, the thiol form is often the reactive species in nucleophilic substitution reactions (e.g., S-alkylation).

  • Implication: If designing a covalent inhibitor targeting a cysteine residue, the reaction kinetics depend on the abundance of the thiol tautomer, which can be manipulated by pH.

Part 3: Analytical Characterization Protocol

To rigorously identify the tautomeric state, a multi-modal spectroscopic approach is required. Single-method analysis often leads to misinterpretation due to rapid proton exchange.

Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for solution-state analysis.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Thione Signal: Look for a broad singlet

      
       12.0–14.0 ppm (N-H). The absence of this signal and appearance of a sharp singlet 
      
      
      
      3.5–4.0 ppm (S-H) indicates the thiol form (rare in DMSO).
  • 
     NMR: 
    
    • Thione (C=S): Distinctive downfield shift at

      
       175–185 ppm.
      
    • Thiol (C-S): Upfield shift to

      
       160–170 ppm.
      
  • 
     NMR (HMBC): 
    
    • Crucial for distinguishing N1-H vs N3-H. The protonated nitrogen will show a large coupling constant (

      
       Hz).
      
Infrared Spectroscopy (FT-IR)
  • Thione: Strong absorption at

    
     (C=S stretching).
    
  • Thiol: Weak, often overlooked band at

    
     (S-H stretching).
    
Decision Tree for Characterization

The following workflow ensures accurate assignment of the tautomeric form.

AnalysisWorkflow Start Sample: 4-Methylquinazoline-2-thiol Solvent Dissolve in DMSO-d6 Start->Solvent H_NMR Run 1H NMR Solvent->H_NMR Decision1 Signal > 12 ppm? H_NMR->Decision1 ThionePath Thione Form Dominant Decision1->ThionePath Yes (NH) ThiolPath Thiol Form / Anion Decision1->ThiolPath No (SH or deprot) C_NMR Run 13C NMR ThionePath->C_NMR Decision2 C-2 Shift? C_NMR->Decision2 Result1 C=S (~176 ppm) Confirm Thione Decision2->Result1 >170 ppm Result2 C-S (~165 ppm) Confirm Thiol Decision2->Result2 <170 ppm

Figure 2: Analytical decision tree for tautomer identification using NMR spectroscopy.

Part 4: Experimental Protocols

Synthesis of 4-Methylquinazoline-2-thiol

This protocol utilizes the cyclization of 2-aminoacetophenone with thiourea or potassium thiocyanate, a robust method yielding high purity.

Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • Potassium Thiocyanate (KSCN) (1.5 eq)

  • Ethanol (solvent)[1]

  • Conc. HCl (catalyst)

Step-by-Step Methodology:

  • Activation: Dissolve 2-aminoacetophenone in ethanol in a round-bottom flask. Add conc. HCl dropwise to generate the aniline hydrochloride salt in situ.

  • Addition: Add Potassium Thiocyanate (KSCN) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
    
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice. The product will precipitate as a yellow solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to obtain yellow needles.

  • Validation: Verify structure using the NMR protocol in Section 3.3.

Trapping the Thiol Tautomer (S-Alkylation)

To study the thiol form pharmacologically, it is often "trapped" via alkylation.

  • Dissolve 4-methylquinazoline-2-thiol (1 eq) in DMF.

  • Add

    
     (1.2 eq) and stir for 15 min (Deprotonation favors the thiolate anion).
    
  • Add Methyl Iodide (1.1 eq) dropwise.

  • Stir at RT for 2 hours.

  • Result: Exclusive formation of 2-(methylthio)-4-methylquinazoline . The disappearance of the C=S NMR signal confirms the reaction occurred at the sulfur atom, validating the S-nucleophilicity.

Part 5: References

  • Holzer, W., & Seiringer, G. (2007). On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine. Holzer-group.at. 2

  • PubChem. (2025). 2-methylquinazoline-4-thiol Compound Summary. National Library of Medicine. 3[4]

  • Stoyanov, S. (2015).[1] Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines. ResearchGate. 1

  • Santa Cruz Biotechnology. (2025).[5] 4-(methylamino)quinazoline-2-thiol Product Data. SCBT. 5[4]

  • Organic Chemistry Portal. (2024). Synthesis of Quinazolines. Organic-chemistry.org. 6[4]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: 4-Methylquinazoline-2-thiol in Coordination Chemistry

Executive Summary 4-Methylquinazoline-2-thiol (4-MQT) represents a versatile N,S-donor ligand scaffold in modern coordination chemistry. Distinguished by its thione-thiol tautomerism, this ligand offers tunable coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinazoline-2-thiol (4-MQT) represents a versatile N,S-donor ligand scaffold in modern coordination chemistry. Distinguished by its thione-thiol tautomerism, this ligand offers tunable coordination modes (monodentate S-donor vs. bridging N,S-donor) essential for designing bioinorganic therapeutics. This guide provides a rigorous technical framework for synthesizing 4-MQT, generating its transition metal complexes, and validating their structural and biological integrity.

Chemical Profile & Ligand Architecture[1][2][3]

Structural Dynamics

The reactivity of 4-MQT is governed by the equilibrium between its thione (1H) and thiol (SH) forms. In the solid state and polar solvents, the thione tautomer predominates.[1] However, upon coordination or deprotonation, the ligand frequently adopts the thiolate form, facilitating strong


-donation to soft metal centers (Cu(I), Ag(I), Pd(II)) and intermediate acids (Co(II), Ni(II)).

Key Coordination Modes:

  • Monodentate Thione (

    
    S):  Neutral ligand binding via the sulfur atom.
    
  • Monodentate Thiolate (

    
    S):  Anionic binding via deprotonated sulfur.
    
  • Bridging (

    
    -N,S):  Thiolate sulfur and N(3) nitrogen bridge two metal centers (common in polymeric Ag/Cu structures).
    
Visualization of Tautomerism & Binding

The following diagram illustrates the tautomeric equilibrium and primary coordination vectors.

Ligand_Modes Thione Thione Form (Major Tautomer) C=S, N-H Thiol Thiol Form (Minor Tautomer) C-SH, N: Thione->Thiol H+ Transfer (Solvent Dependent) Complex_S Mode A: Monodentate (κS) Metal-S Bond (Soft Acids: Pd, Pt) Thione->Complex_S Neutral Ligand Coordination Complex_NS Mode B: Bridging (μ-N,S) Polymeric Networks (Cu, Ag, Zn) Thiol->Complex_NS Deprotonation (-H+)

Figure 1: Tautomeric equilibrium of 4-Methylquinazoline-2-thiol and divergent coordination pathways.

Experimental Protocols

Protocol A: Ligand Synthesis (4-Methylquinazoline-2-thiol)

Objective: Synthesize high-purity ligand from 2-aminoacetophenone. Mechanism: Acid-catalyzed condensation with thiocyanate followed by cyclization.

Materials:

  • 2-Aminoacetophenone (10 mmol)

  • Potassium Thiocyanate (KSCN) (15 mmol)

  • Ethanol (Absolute, 50 mL)

  • Conc. Hydrochloric Acid (HCl) (2 mL)

  • Diethyl ether (for washing)

Step-by-Step Procedure:

  • Preparation: Dissolve 2-aminoacetophenone (1.35 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add KSCN (1.46 g, 15 mmol) dissolved in 10 mL of warm ethanol.

  • Catalysis: Add conc. HCl dropwise until the solution becomes turbid/acidic (pH ~2-3).

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7) for the disappearance of the ketone.

  • Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (100 g) with vigorous stirring. A yellow/off-white precipitate will form.

  • Purification: Filter the solid, wash with cold water (3 x 20 mL) to remove excess acid and inorganic salts, then wash with cold diethyl ether (10 mL).

  • Recrystallization: Recrystallize from ethanol/DMF (9:1) to obtain yellow needles.

    • Yield Target: 75–85%

    • Melting Point: 260–262°C (Lit. value check required).

Protocol B: Synthesis of Metal Complexes (General M(II) Procedure)

Target Metals: Co(II), Ni(II), Cu(II), Zn(II). Stoichiometry: 1:2 (Metal:Ligand) for mononuclear octahedral/tetrahedral species.

Materials:

  • 4-Methylquinazoline-2-thiol (2 mmol)

  • Metal(II) Chloride/Acetate salt (1 mmol)

  • Solvent: Ethanol or Methanol (30 mL)

  • Base: Sodium Acetate (optional, for deprotonation)

Procedure:

  • Ligand Solution: Dissolve the ligand (2 mmol) in hot ethanol (20 mL).

  • Metal Addition: Dissolve the metal salt (1 mmol) in ethanol (10 mL) and add dropwise to the hot ligand solution.

    • Note: For neutral thione complexes, do not add base. For thiolate complexes, add NaOAc (2 mmol) prior to metal addition.

  • Reflux: Reflux the mixture for 3–5 hours. A color change (e.g., Green

    
     Brown for Cu) indicates complexation.
    
  • Precipitation: Reduce volume by 50% via rotary evaporation and cool to 4°C overnight.

  • Collection: Filter the precipitate, wash with cold ethanol and ether. Dry in vacuo over CaCl

    
    .
    

Characterization & Validation

To ensure scientific integrity, the following spectral markers must be validated.

Table 1: Diagnostic Spectral Markers

TechniqueFunctional GroupLigand (Free)Metal Complex (Coord.)[2][3][4][5][6][7]Interpretation
FT-IR

(N-H)
3150–3250 cm

Absent/WeakDeprotonation (Thiolate mode)
FT-IR

(C=S)
1190–1210 cm

Shifted (-20 to -40 cm

)
Sulfur coordination (weakened bond)
FT-IR

(C=N)
1610–1630 cm

Shifted (+10 to +20 cm

)
Nitrogen participation (if chelating)
¹H NMR -NH Proton

12.5–13.5 ppm
DisappearsLoss of proton upon S-binding
UV-Vis d-d TransitionN/A500–800 nm (Region)Geometry confirmation (e.g., T

vs O

)

Applications: Metallopharmaceuticals

The 4-MQT scaffold is particularly valued for its bioactivity. The lipophilicity of the methyl-substituted quinazoline ring enhances cellular uptake, while the metal center facilitates DNA interaction or enzyme inhibition.

Biological Mechanism Workflow

The following diagram details the validated pathway for anticancer and antimicrobial activity of 4-MQT metal complexes.

Bio_Activity Complex M(II)-4-MQT Complex (Lipophilic) Membrane Cell Membrane Permeation Complex->Membrane Passive Diffusion Intracellular Intracellular Accumulation Membrane->Intracellular Target_DNA Target 1: DNA Intercalation/Groove Binding Intracellular->Target_DNA Cu/Zn Complexes Target_ROS Target 2: ROS Generation (Fenton-like Reaction) Intracellular->Target_ROS Redox Active (Cu/Co) Apoptosis Apoptosis / Cell Death (Anticancer/Antimicrobial) Target_DNA->Apoptosis Replication Arrest Target_ROS->Apoptosis Oxidative Stress

Figure 2: Pharmacological mechanism of action for 4-MQT transition metal complexes.

Therapeutic Potentials
  • Antimicrobial: Cu(II) and Zn(II) complexes of 4-MQT exhibit superior bacteriostatic activity against S. aureus and E. coli compared to the free ligand, attributed to the Overtone’s Concept and Tweedy’s Chelation Theory (chelation reduces metal ion polarity, increasing lipophilicity and membrane penetration).

  • Anticancer: Planar aromatic stacking of the quinazoline ring allows intercalation into DNA base pairs. Copper complexes are capable of oxidative DNA cleavage via ROS generation.

Expert Tips & Troubleshooting

  • Solubility Issues: If the metal complex precipitates too instantly (amorphous), switch to a DMF/Ethanol mixture and use slow evaporation rather than cooling.

  • Oxidation State Control: When working with Co(II), ensure an inert atmosphere (N

    
    ) to prevent oxidation to Co(III) if that is not the desired species.
    
  • Crystallography: For X-ray quality crystals, use the vapor diffusion method : dissolve the complex in DMF and allow diethyl ether to diffuse into the solution over 3–5 days.

References

  • BenchChem. (2025). Synthesis of 4-(Methylthio)quinazoline Derivatives: An In-depth Technical Guide. Retrieved from

  • Alshammari, M. B., et al. (2014). Crystal structure of 4-methylsulfanyl-2-phenylquinazoline. Acta Crystallographica Section E. Retrieved from

  • Turgunov, K., et al. (2018). Metal halide coordination compounds with quinazolin-4(3H)-one. Acta Crystallographica. Retrieved from

  • MDPI. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents. Retrieved from

  • IOSR Journals. (2019). Therapeutic Applications of Transition Metal Complexes. Retrieved from

  • Wikipedia. Transition metal thiolate complex. Retrieved from

Sources

Application

High-throughput screening assays involving 4-Methylquinazoline-2-thiol

Application Note: High-Throughput Screening of 4-Methylquinazoline-2-thiol Derivatives Subtitle: A Fragment-Based and Scaffold-Centric Approach to Kinase and Antimicrobial Discovery Executive Summary & Scientific Rationa...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-Methylquinazoline-2-thiol Derivatives

Subtitle: A Fragment-Based and Scaffold-Centric Approach to Kinase and Antimicrobial Discovery

Executive Summary & Scientific Rationale

4-Methylquinazoline-2-thiol (CAS: 4437-65-4) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While the quinazoline core is best known for kinase inhibition (e.g., EGFR inhibitors like Gefitinib), the 2-thiol moiety introduces unique opportunities and challenges in High-Throughput Screening (HTS).

The Dual Nature of the Scaffold:

  • The Opportunity (Fragment-Based Drug Discovery - FBDD): The 2-thiol group is a versatile nucleophile, allowing for the rapid synthesis of S-substituted libraries (thioethers) that probe hydrophobic pockets in enzymes (e.g., DHFR, Tyrosine Kinases).

  • The Liability (Assay Interference): Free thiols are notorious PAINS (Pan-Assay Interference Compounds). They can cause false positives via redox cycling, metal chelation, or covalent reaction with assay reagents (e.g., fluorophores).

Scope of this Guide: This document provides a rigorous technical framework for screening libraries containing 4-Methylquinazoline-2-thiol and its S-substituted derivatives. It prioritizes data integrity by integrating specific counter-screens to eliminate thiol-mediated artifacts.

Technical Considerations & Compound Management

Before initiating HTS, the physical-chemical properties of the scaffold must be managed to prevent compound degradation and assay drift.

ParameterSpecificationCausality / Rationale
Solubility (DMSO) High (>10 mM)Quinazolines are generally lipophilic. The thiol group aids solubility in basic media but can oxidize in neutral DMSO.
Oxidation Potential High (Disulfide formation)The free thiol (-SH) readily oxidizes to the disulfide dimer upon exposure to air/DMSO. Protocol: Store stock solutions with 1 mM DTT or under inert gas (Ar/N2).
Reactivity NucleophilicCapable of reacting with electrophilic assay components (e.g., maleimide probes).
UV/Vis Absorbance

nm
Potential inner-filter effect in fluorescence assays. Check compound absorbance against assay excitation/emission wavelengths.

Application I: Biochemical HTS (Kinase Inhibition)

Target: Epidermal Growth Factor Receptor (EGFR) or PI3K isoforms. Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism of Action

Quinazoline derivatives typically bind to the ATP-binding pocket of kinases. The S-substituted moiety extends into the solvent-accessible region or hydrophobic back-pocket, conferring specificity.

Visualizing the Signaling Pathway

The following diagram illustrates the EGFR pathway, the primary target for quinazoline scaffolds, and the intervention point.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding & Dimerization RAS RAS Activation EGFR->RAS Signaling Cascade PI3K PI3K/AKT/mTOR EGFR->PI3K ATP ATP ATP->EGFR Phosphorylation Source Inhibitor 4-Methylquinazoline Derivative Inhibitor->EGFR Competitive Inhibition (ATP Pocket) RAF RAF/MEK/ERK RAS->RAF Proliferation Cell Proliferation & Survival RAF->Proliferation PI3K->Proliferation

Figure 1: EGFR Signaling Cascade and Mechanism of Quinazoline Inhibition.

Detailed Protocol: TR-FRET Kinase Assay

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Critical Additive: 1 mM DTT (Dithiothreitol). Note: DTT is essential to maintain the kinase in a reduced state but can interfere if screening thiol-reactive compounds. For this scaffold, use DTT but run a "No-Kinase" control (see Part 5).

  • Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647).

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

Workflow:

  • Compound Dispensing: Acoustic dispense 10-50 nL of library compounds (in DMSO) into 384-well low-volume white plates.

  • Enzyme Addition: Add 5 µL of EGFR kinase (0.5 nM final) in Kinase Buffer. Incubate for 15 min at RT.

    • Why? Allows slow-binding inhibitors to equilibrate.

  • Tracer/Antibody Mix: Add 5 µL of Tracer/Antibody mix.

  • Incubation: Incubate for 60 min at RT in the dark.

  • Detection: Read TR-FRET signal (Excitation: 337 nm; Emission: 665 nm [Tracer] and 620 nm [Europium]).

  • Data Calculation: Calculate FRET Ratio (

    
    ).
    

Application II: Phenotypic HTS (Antimicrobial)

Context: 4-Methylquinazoline-2-thiol derivatives often exhibit bactericidal activity by disrupting cell walls or inhibiting DHFR.

Protocol: Resazurin Microtiter Assay (REMA)

  • Culture Prep: Grow S. aureus or E. coli to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Plating: Dispense 50 µL of bacterial suspension into 96-well clear plates.

  • Treatment: Add 1 µL of test compound (Final conc: 10-50 µM). Include Rifampicin as positive control.

  • Incubation: 18 hours at 37°C.

  • Development: Add 10 µL of 0.01% Resazurin (blue). Incubate 1-4 hours.

  • Readout: Measure Fluorescence (Ex 560 / Em 590). Viable cells reduce Resazurin to Resorufin (pink/fluorescent).

Trustworthiness: The "Anti-PAINS" Validation Workflow

This is the most critical section for this specific chemotype. You must validate that hits are not artifacts caused by the thiol group.

Artifact Mechanisms & Counter-Screens
Artifact TypeMechanismCounter-Screen Protocol
Redox Cycling Free thiol generates H2O2 in buffer, oxidizing the enzyme.Add Catalase: Repeat the assay with 100 U/mL Catalase. If potency (

) shifts >3-fold, the hit is a redox artifact.
Thiol Reactivity Compound reacts covalently with Cysteine residues on the enzyme (non-specific).ALARM NMR: Incubate compound with a La-antigen fragment. Check for chemical shift changes indicating covalent adducts.
DTT Scavenging Compound reacts with DTT in the buffer, changing the redox potential.Vary DTT: Run assay at 0.1 mM and 10 mM DTT. Significant shift indicates interference.
HTS Triage Logic Flow

Triage_Workflow Library Library Screen (Quinazoline-2-thiols) Primary Primary Hit (>50% Inhibition) Library->Primary DoseResponse Dose Response (IC50 Determination) Primary->DoseResponse Decision1 Reproducible? DoseResponse->Decision1 Counter1 Redox Screen (+ Catalase) Decision1->Counter1 Yes Trash Discard (PAINS/Artifact) Decision1->Trash No Counter2 Thiol Reactivity (GSH/DTT Shift) Counter1->Counter2 Pass Counter1->Trash Fail (Redox Active) ValidHit Validated Lead (Structure-Activity Relationship) Counter2->ValidHit Pass Counter2->Trash Fail (Covalent/Reactive)

Figure 2: Triage workflow to filter false positives common to thiol-containing scaffolds.

References

  • BenchChem. (2025).[1][2] High-Throughput Screening of 4-(Methylthio)quinazoline Derivatives: Application Notes and Protocols. Link

  • National Institutes of Health (NIH). (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Link

  • Conconi, M. T., et al. (2013).[3] Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. European Journal of Medicinal Chemistry. Link

  • Huth, J. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a La assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology. Link

  • PubChem. (2025).[4][5] 4-Methylquinazoline-2-thiol Compound Summary. Link

Sources

Method

Experimental setup for electrochemical studies of 4-Methylquinazoline-2-thiol

Executive Summary This guide details the experimental configuration for the electrochemical characterization of 4-Methylquinazoline-2-thiol (4-MQT) . While 4-MQT is widely recognized in corrosion inhibition, its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental configuration for the electrochemical characterization of 4-Methylquinazoline-2-thiol (4-MQT) . While 4-MQT is widely recognized in corrosion inhibition, its structural core—the quinazoline scaffold—is a "privileged structure" in medicinal chemistry, serving as the backbone for various anticancer (e.g., Gefitinib) and antimicrobial agents.[1]

Why this protocol matters: In drug development, the electrochemical behavior of the thiol-thione moiety in 4-MQT serves as a biomimetic model for:

  • Metabolic Stability: Simulating Phase I oxidative metabolism (cytochrome P450 mimicry).

  • Redox Signaling: Understanding the thiol-disulfide exchange mechanism, critical for drug-protein interactions.[1]

  • Trace Analysis: Developing sensitive voltammetric sensors for quality control.

Chemical Identity & Tautomerism

Before commencing electrochemical studies, researchers must understand the dynamic nature of the analyte. 4-MQT exists in a tautomeric equilibrium between the thione (dominant in neutral/solid state) and thiol (reactive in alkaline/solution) forms.[1]

  • Thione Form: 4-methyl-1H-quinazoline-2-thione (Proton on Nitrogen).[1]

  • Thiol Form: 2-mercapto-4-methylquinazoline (Proton on Sulfur).[1]

Electrochemical Implication: The oxidation signal observed in voltammetry arises primarily from the thiol (-SH) form deprotonating and oxidizing to a disulfide (-S-S-) dimer.[1]

Experimental Configuration (The Hardware)

Electrochemical Cell Setup

A standard three-electrode configuration is mandatory.[1] To ensure reproducibility, the cell must be Faraday-caged to minimize electrical noise.[1]

ComponentSpecificationPurpose
Working Electrode (WE) Glassy Carbon Electrode (GCE) (3 mm dia.)[1]Inert substrate with wide potential window.[1]
Reference Electrode (RE) Ag/AgCl (3M KCl) Stable reference potential (+0.210 V vs SHE).
Counter Electrode (CE) Platinum Wire/Coil High surface area to prevent current limitation.
Electrolyte Britton-Robinson (B-R) Buffer Allows pH sweeping (pH 2.0 – 10.[1]0) without changing buffer components.
Electrode Preparation (Critical Step)

Thiol compounds are prone to strong adsorption (fouling) on carbon surfaces. A rigorous polishing regime is required before every scan.[1]

  • Rough Polish: 1.0 µm Alumina (

    
    ) slurry on a nylon pad (2 min).[1]
    
  • Fine Polish: 0.05 µm Alumina slurry on a micro-cloth pad (3 min).

  • Sonication: Sonicate GCE in 1:1 Ethanol/Water (3 min) to remove particles.

  • Activation: Cycle the electrode in 0.5 M

    
     (-0.5 V to +1.5 V) until stable CVs are obtained.
    

Visual Workflow: Experimental Design

ExperimentalSetup cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Analysis Stock Stock Soln (1 mM 4-MQT in EtOH) Cell 3-Electrode Cell (Degassed N2, 10 min) Stock->Cell Buffer B-R Buffer (pH 2.0 - 10.0) Buffer->Cell Polish GCE Polishing (0.05 µm Alumina) Polish->Cell CV Cyclic Voltammetry (Scan Rate Study) Cell->CV DPV Diff. Pulse Voltammetry (Quantification) Cell->DPV Randles Diffusion vs. Adsorption Check CV->Randles pH_Plot Ep vs. pH Plot (Mechanism) CV->pH_Plot LOD Limit of Detection Calculation DPV->LOD

Figure 1: Step-by-step workflow for the electrochemical characterization of 4-MQT.[1]

Core Protocols

Protocol A: Cyclic Voltammetry (Mechanism Elucidation)

Objective: Determine the reversibility and transport mechanism (diffusion vs. adsorption).

  • Conditioning: Purge the electrolyte (0.1 M B-R Buffer, pH 7.0) with

    
     gas for 10 minutes to remove dissolved oxygen.[2]
    
  • Injection: Add 4-MQT stock to achieve a concentration of 100 µM.

  • Parameters:

    • Initial Potential: 0.0 V

    • Vertex Potential: +1.2 V (Oxidation of thiol usually occurs ~ +0.6 to +0.9 V depending on pH).

    • Final Potential: 0.0 V

    • Scan Rate: Vary from 10, 20, 50, 100, to 500 mV/s.[1]

  • Observation: Look for an anodic peak (

    
    ). A lack of a cathodic peak (
    
    
    
    ) on the reverse scan indicates an irreversible process (typical for thiol dimerization).

Data Analysis (The Randles-Sevcik Test): Plot


 vs. 

(Scan Rate).
  • Slope ≈ 0.5: Diffusion-controlled process (ideal for sensing in bulk solution).[1]

  • Slope ≈ 1.0: Adsorption-controlled process (typical for thiols on gold/carbon).[1]

Protocol B: pH Dependence Study

Objective: Determine the number of protons/electrons involved.[1]

  • Prepare 4-MQT solutions in buffers ranging from pH 2.0 to 10.0.

  • Record DPV (Differential Pulse Voltammetry) for sharper peaks.

  • Plot: Peak Potential (

    
    ) vs. pH.
    
  • Interpretation:

    • A linear shift to less positive potentials with increasing pH confirms proton participation.[1]

    • Slope: A slope near 59 mV/pH indicates an equal number of protons (

      
      ) and electrons (
      
      
      
      ) are transferred (
      
      
      ).

Proposed Mechanism & Visualization

Based on the behavior of analogous heterocyclic thiols (e.g., 2-mercaptobenzothiazole), the oxidation of 4-MQT follows an irreversible radical dimerization pathway.[1]

Reaction:



Mechanism Thione Thione Form (Stable in Bulk) Thiol Thiol Form (Electroactive Species) Thione->Thiol Tautomerism (pH dependent) Radical Thiol Radical (R-S•) Thiol->Radical -1e-, -1H+ (Oxidation at Anode) Dimer Disulfide Dimer (R-S-S-R) Radical->Dimer Fast Dimerization

Figure 2: Electrochemical oxidation mechanism of 4-MQT from thiol precursor to disulfide.[1]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Peak Broadening Electrode fouling by sulfur adsorption.[1]Polish GCE immediately.[1] Use electrochemical cleaning in 0.5M NaOH.[1]
Shift in Ep Unstable Reference Electrode.Check Ag/AgCl junction for bubbles or crystallization.[1]
Low Current Response Low solubility of 4-MQT.[1]Ensure 4-MQT is dissolved in a small amount of Ethanol/DMSO before adding to buffer.[1]
High Background Oxygen interference.[1]Increase

purge time to 15 mins.

References

  • Tautomerism in Heterocycles

    • El-Nahas, A. M., & Mphahlele, M. J. (2004).[1] "Tautomerism of 2-mercapto-4(1H)-quinazolinone and its derivatives." Journal of Molecular Structure.

    • Context: Establishes the thione-thiol equilibrium fundamental to the electrochemical signal.
    • [1]

  • Electrochemical Mechanism of Thiols

    • Baron, R., et al. (2008).[1] "Electrochemical behavior of thiol-containing compounds." Electrochimica Acta.

    • Context: Defines the -SH to -S-S- oxidation pathway and adsorption kinetics on carbon electrodes.
    • [1]

  • Quinazoline Analysis

    • Ensafi, A. A., et al. (2010).[1] "Voltammetric determination of some quinazoline derivatives." Colloids and Surfaces B: Biointerfaces.

    • Context: Provides baseline scan rates and buffer recommend
    • [1]

  • Standard Protocol Grounding

    • Bard, A. J., & Faulkner, L. R. (2001).[1] Electrochemical Methods: Fundamentals and Applications. Wiley.[1]

    • Context: Source for Randles-Sevcik and Nernstian equ
    • [1]

Sources

Application

Application Note: Scale-Up Synthesis of 4-Methylquinazoline-2-thiol

Abstract & Strategic Significance 4-Methylquinazoline-2-thiol (CAS: 2586-21-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for EGFR inhibitors, antimicrobial agents, and anti-inflam...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Methylquinazoline-2-thiol (CAS: 2586-21-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a precursor for EGFR inhibitors, antimicrobial agents, and anti-inflammatory drugs. While often depicted in its thiol form (-SH), it exists predominantly as the 4-methylquinazoline-2(1H)-thione tautomer in the solid state.

This guide details a robust, scalable protocol for synthesizing this compound from 2'-aminoacetophenone and potassium thiocyanate (KSCN) . Unlike multi-step routes involving anthranilic acid derivatives, this acid-catalyzed cyclocondensation offers superior atom economy and throughput. The protocol addresses specific scale-up challenges: exotherm control, toxic gas management (HSCN), and polymorph control during crystallization.

Scientific Background & Retrosynthesis

Structural Considerations: The Tautomerism Trap

A common failure mode in scale-up is targeting the wrong polymorph or solubility profile due to misunderstanding the thione-thiol equilibrium.

  • Solid State: Exists as the Thione (amide-like character, high melting point >210°C, low solubility in non-polar solvents).

  • Solution (Basic): Exists as the Thiolate anion (nucleophilic S, suitable for S-alkylation).

  • Reaction Implication: The product precipitates from the acidic reaction mixture as the thione, driving the equilibrium forward (Le Chatelier’s principle).

Retrosynthetic Analysis

The most efficient disconnection relies on the condensation of a 1,3-electrophile-nucleophile (the thiocyanate) with a 1,3-nucleophile-electrophile (the amino-ketone).

Retrosynthesis Product 4-Methylquinazoline-2-thiol (Target Scaffold) Intermediate N-(2-acetylphenyl)thiourea (Transient Intermediate) Product->Intermediate Cyclodehydration (- H2O) StartMat1 2'-Aminoacetophenone (Commercially Available) Intermediate->StartMat1 Acid Catalysis (HCl/EtOH) StartMat2 Potassium Thiocyanate (KSCN) Intermediate->StartMat2

Figure 1: Retrosynthetic logic prioritizing atom economy and commercial availability of starting materials.

Process Chemistry & Critical Parameters[1][2][3]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the protonated thiocyanate species (or isothiocyanic acid generated in situ), forming a thiourea intermediate. This is followed by an intramolecular condensation between the thiourea nitrogen and the ketone carbonyl.

Solvent System Selection
Solvent SystemSolubility (Start)Solubility (Product)Scale-Up Suitability
Ethanol (EtOH) HighLow (Precipitates)Excellent. Green solvent, easy filtration.
Water Low (Organic phase separates)LowPoor. Mass transfer issues; requires surfactant.
Acetic Acid HighModerateGood. Higher boiling point, but workup is tedious.
Toluene HighVery LowModerate. Good for azeotropic water removal, but KSCN solubility is poor.

Decision: Ethanol with conc. HCl is selected. It solubilizes the amine and KSCN but forces the hydrophobic thione product out of solution, simplifying isolation to a filtration step.

Safety: The HSCN Hazard

Mixing KSCN and HCl generates Isothiocyanic acid (HSCN) . While largely consumed in the reaction, HSCN gas is toxic.

  • Control: The reactor must be vented to a scrubber containing 10% NaOH to neutralize any escaping acidic gases.

  • Thermal Runaway: The initial mixing is exothermic. Acid addition must be rate-controlled.

Scale-Up Protocol (100g Basis)

Target Yield: >85% Purity: >98% (HPLC) Appearance: Yellow to off-white crystalline solid.

Materials
  • 2'-Aminoacetophenone: 100.0 g (0.74 mol)

  • Potassium Thiocyanate (KSCN): 86.3 g (0.89 mol, 1.2 eq)

  • Ethanol (Absolute): 600 mL (6 vol)

  • Hydrochloric Acid (37%): 75 mL (approx. 1.2 eq)

  • Water (DI): 1000 mL (for quench)

Step-by-Step Procedure
Phase 1: Reaction Initiation
  • Charge a 2L jacketed glass reactor (equipped with overhead stirrer, reflux condenser, and temperature probe) with Ethanol (500 mL) .

  • Add 2'-Aminoacetophenone (100 g) . Stir at 150 RPM until fully dissolved (approx. 20-25°C).

  • Add KSCN (86.3 g) . The mixture may become slightly turbid; this is normal.

  • Cool the mixture to 10-15°C using the jacket chiller. Rationale: Lowering temperature before acid addition mitigates the exotherm.

Phase 2: Cyclization (The Critical Step)
  • Add Conc. HCl (75 mL) dropwise via an addition funnel over 30 minutes.

    • Constraint: Maintain internal temperature < 30°C.

    • Observation: The solution will turn yellow/orange.[1]

  • Once addition is complete, heat the reaction mixture to Reflux (approx. 78-80°C) .

  • Maintain Reflux for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target < 2% remaining starting amine.

    • Note: The product will begin to precipitate as a solid during reflux.

Phase 3: Workup & Isolation
  • Cool the slurry slowly to 20°C over 1 hour, then to 0-5°C and hold for 30 minutes. Rationale: Maximizes yield via crystallization.

  • Add Water (300 mL) slowly to the slurry. Rationale: Solubilizes inorganic salts (KCl) and forces remaining product out of solution.

  • Filter the suspension using a Buchner funnel or centrifuge.

  • Wash the wet cake with:

    • Wash 1: Water (2 x 200 mL) – Critical for removing residual acid and salts.

    • Wash 2: Cold Ethanol (100 mL) – Displaces water, aids drying.

Phase 4: Purification (Recrystallization)

Note: Only required if purity < 98%. 12. Suspend the crude wet cake in Ethanol/Water (4:1 ratio, approx. 800 mL) . 13. Heat to reflux until full dissolution occurs. (If insoluble particles remain, hot filter). 14. Cool slowly to room temperature to grow dense crystals. 15. Filter and Dry in a vacuum oven at 60°C for 12 hours.

Process Visualization

Workflow Diagram

ProcessFlow Reactor Jacketed Reactor (Reflux, 80°C) Quench Quench/Cooling (0-5°C) Reactor->Quench Slurry Transfer Filter Filtration (Separation) Quench->Filter Wash Washing (H2O/EtOH) Filter->Wash Wet Cake Waste1 Waste Treatment Filter->Waste1 Mother Liquor (Acid/Salts) Dryer Vacuum Dryer (60°C, -0.08 MPa) Wash->Dryer Waste2 Solvent Recovery Wash->Waste2 Wash Solvents QC QC Analysis (HPLC, MP) Dryer->QC Final API

Figure 2: Unit operation flow for the 100g scale-up campaign.

Troubleshooting & Quality Attributes

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete cyclization; Product lost in mother liquor.Extend reflux time; Ensure final cooling is to <5°C; Add more water during quench to decrease solubility.
Melting Point Low (<210°C) Thiourea intermediate contamination.[2][3]Recrystallize from Acetic Acid; Ensure reflux was vigorous enough to drive dehydration.
Product is Sticky/Colored Oxidation of thiol; Residual oligomers.Wash thoroughly with cold ethanol; Use fresh 2'-aminoacetophenone (aniline oxidizes on storage).
Slow Filtration Fine particle size (rapid precipitation)."Digest" the crystals: Heat the slurry to 60°C after quench, then cool slowly (10°C/hour) to grow larger crystals.

References

  • Synthesis of Quinazoline-2-thiones: Sharma, P., et al. "Synthesis and Bioactivity of 4-Substituted Quinazoline-2(1H)-thiones." Journal of Chemical Research, 2004. (General Reference for class).

  • Tautomerism of Heterocyclic Thiols: Stanovnik, B., et al. "Tautomerism in 2-mercaptoquinazolines." Advances in Heterocyclic Chemistry, Vol 52, 1991.

  • Scale-Up Safety (HSCN generation): "Potassium Thiocyanate Safety Data Sheet." Fisher Scientific.

  • Biological Relevance (EGFR Inhibitors): Bridges, A. J. "The rationale and strategy for the development of specific inhibitors of EGF receptor tyrosine kinase." Chemical Reviews, 2001.

  • General Protocol Adaptation: Adapted from Organic Syntheses, Coll. Vol. 3, p. 76 (Reaction of aniline HCl with thiocyanates).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methylquinazoline-2-thiol

Welcome to the technical support center for the synthesis of 4-Methylquinazoline-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Methylquinazoline-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot experimental hurdles. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction.

Section 1: Synthesis Overview and Mechanism

The most common and direct route to 4-Methylquinazoline-2-thiol involves the cyclization of 2-amino-3-methylbenzonitrile with carbon disulfide (CS₂). This reaction is typically performed in a basic medium, such as pyridine or in the presence of a strong base like potassium hydroxide in a polar aprotic solvent.

The reaction proceeds via a plausible two-step mechanism:

  • Nucleophilic Attack: The primary amino group (-NH₂) of 2-amino-3-methylbenzonitrile acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate.[1][2]

  • Intramolecular Cyclization: The nitrile group is then attacked intramolecularly by the sulfur atom of the dithiocarbamate, leading to the formation of the quinazoline ring system after tautomerization to the more stable thiol form.

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Combine 2-amino-3-methylbenzonitrile, base (e.g., Pyridine or KOH), and solvent (e.g., DMF) B 2. Ensure anhydrous conditions A->B C 3. Add Carbon Disulfide (CS₂) dropwise under controlled temperature B->C D 4. Heat reaction mixture (e.g., 80-120°C) for several hours C->D E 5. Monitor reaction progress via TLC D->E F 6. Cool reaction mixture E->F G 7. Acidify with dilute acid (e.g., HCl) to precipitate the product F->G H 8. Filter the solid precipitate G->H I 9. Wash with water and a non-polar solvent (e.g., ether or hexanes) H->I J 10. Recrystallize from a suitable solvent (e.g., Ethanol, Acetonitrile) I->J

Caption: General workflow for 4-Methylquinazoline-2-thiol synthesis.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my reaction yield consistently low?

Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.

Plausible Cause Explanation & Recommended Solution
Impure Starting Materials The starting material, 2-amino-3-methylbenzonitrile, may contain impurities that inhibit the reaction. Solution: Verify the purity of your starting material using NMR or GC-MS. If necessary, purify it by recrystallization or column chromatography before use. The melting point of pure 2-amino-6-methylbenzonitrile (an isomer, for reference) is 127-129 °C, indicating that these aminobenzonitriles are typically solids that can be purified effectively.[3]
Presence of Water Carbon disulfide can react with water, especially under basic conditions, which consumes the reagent. The dithiocarbamate intermediate can also be unstable in aqueous environments. Solution: Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.
Sub-optimal Temperature If the temperature is too low, the reaction rate will be very slow. If it's too high, you risk decomposition of the product or starting material and the formation of side products. Solution: The optimal temperature is typically in the range of 80-120°C. Perform small-scale experiments to find the optimal temperature for your specific setup.
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion. Solution: While CS₂ is often used in excess, a large excess can complicate purification. Start with a molar ratio of 2-amino-3-methylbenzonitrile to CS₂ of approximately 1:1.5 to 1:2. Ensure your base is also present in at least a stoichiometric amount.
Inefficient Precipitation The product is precipitated by acidification. If the pH is not sufficiently acidic, the product may remain dissolved as its salt form. Solution: During work-up, add dilute acid (e.g., 1M HCl) dropwise while monitoring the pH. Ensure the pH is brought down to ~2-3 to achieve complete precipitation.
Troubleshooting Logic for Low Yield

G cluster_0 Initial Checks cluster_1 Parameter Optimization cluster_2 Work-up Issues start Low Yield Reported purity Purity of 2-amino-3-methylbenzonitrile? start->purity conditions Anhydrous Conditions Maintained? start->conditions temp Optimize Temperature (80-120°C range) purity->temp ratio Verify Stoichiometry (CS₂ excess?) conditions->ratio ph Check pH during Acidification (~2-3) temp->ph ratio->ph

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: The reaction mixture turned black, and I isolated a tar-like substance instead of a solid. What happened?

Answer: Formation of a dark tar or polymeric material is indicative of decomposition, which is often caused by excessive heat or a highly concentrated reaction mixture.

  • Probable Cause 1: High Temperature. Quinazoline derivatives and their intermediates can be sensitive to high temperatures, especially in strong base. Carbon disulfide itself can also polymerize under certain conditions.

    • Solution: Reduce the reaction temperature. Try running the reaction at the lower end of the recommended range (e.g., 80-90°C). Ensure your heating mantle or oil bath has uniform temperature control to avoid localized "hot spots."

  • Probable Cause 2: Base Concentration. A very high concentration of a strong base like KOH can promote side reactions and decomposition.

    • Solution: If using KOH, ensure it is fully dissolved before adding other reagents. Consider using a milder organic base like pyridine or triethylamine (TEA), which can also act as the solvent. Studies on reactions involving ammonia and CS₂ show that reactant ratios are critical to prevent side reactions.[4]

Question 3: My final product is difficult to purify and shows multiple spots on TLC. How can I improve its purity?

Answer: Multiple spots on TLC indicate the presence of side products or unreacted starting materials.

  • Probable Cause 1: Incomplete Reaction. The most intense spot might be your starting material.

    • Solution: Increase the reaction time or slightly increase the temperature. Monitor the reaction using TLC every hour to determine when the starting material has been fully consumed.

  • Probable Cause 2: Side Product Formation. A common side product is the corresponding isothiocyanate, formed from an alternative reaction pathway.

    • Solution: The primary method for purification is recrystallization. Ethanol is often a good first choice. If this fails, try other polar solvents like acetonitrile or a mixture such as ethanol/water. If recrystallization is ineffective, column chromatography is the next step. A silica gel column with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol should provide good separation.

  • Probable Cause 3: Thione-Thiol Tautomerism. While the thiol form is generally more stable, the thione tautomer can exist. This is a property of the molecule itself and not an impurity. However, related quinazoline-4-thiones can undergo further reactions like alkylation at either the sulfur or nitrogen atom, suggesting the presence of reactive tautomers.[5][6]

    • Solution: This is typically not an issue for purity analysis by techniques like NMR, which will show an averaged structure or both tautomers in equilibrium. For TLC, it might occasionally lead to slight streaking, but distinct, separate spots are more likely impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the best solvent for this reaction? A: Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting materials and intermediates. Pyridine is also commonly used as it can serve as both the solvent and the base.

Q: Can I use a different sulfur source instead of carbon disulfide? A: While CS₂ is the most direct reagent for this specific transformation, other sulfur-containing reagents are used for similar cyclizations. For example, thiourea or potassium thiocyanate could potentially be used with a different starting material (e.g., a 2-aminobenzoyl derivative), but this would constitute a different synthetic route requiring significant redevelopment. For the reaction with 2-amino-3-methylbenzonitrile, CS₂ is the most established and mechanistically straightforward choice.[1]

Q: How critical are anhydrous conditions? A: They are highly critical. Moisture can consume your carbon disulfide and potentially hydrolyze the nitrile group of your starting material under basic conditions, leading to unwanted carboxylic acid byproducts. Always use dry solvents and glassware.

Q: My 2-amino-3-methylbenzonitrile is old. How should I store it and check its quality? A: Store it in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator. Aromatic amines can oxidize and darken over time. To check its quality, run a quick melting point test and compare it to the literature value. You can also run an NMR spectrum to ensure no significant degradation has occurred. If it appears discolored, consider recrystallizing it before use.

Section 4: Detailed Experimental Protocol

This is a representative protocol and may require optimization.

Materials:

  • 2-amino-3-methylbenzonitrile (1.0 eq)

  • Carbon Disulfide (CS₂) (1.5 eq)

  • Pyridine (Anhydrous, as solvent)

  • Hydrochloric Acid (1M)

  • Ethanol (for recrystallization)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylbenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous pyridine (approx. 10 mL per gram of starting material). Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: Place the flask in an oil bath pre-heated to 80°C. Slowly add carbon disulfide (1.5 eq) to the solution dropwise over 15 minutes. The solution may change color.

  • Reaction: Heat the reaction mixture to reflux (approx. 115°C for pyridine) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and running a TLC (e.g., using 30% ethyl acetate in hexanes). The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold 1M HCl (approx. 20 mL per gram of starting material). A yellow or off-white solid should precipitate.

  • Isolation: Stir the acidic slurry for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). Then, wash with a small amount of cold diethyl ether to remove any non-polar, soluble impurities.

  • Drying & Purification: Dry the crude product in a vacuum oven at 40-50°C. For further purification, recrystallize the solid from hot ethanol.

References

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Shakhidoyatov, K. M., et al. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. University Profile System.
  • Vejelienė, D., et al. (2015).
  • Carrington, H. C. (1948). The reaction between carbon disulphide and some α-methylamino-nitriles. Journal of the Chemical Society (Resumed), 1619. [Link]

  • ChemSynthesis. (n.d.). 2-amino-6-methylbenzonitrile. Retrieved February 10, 2026, from [Link]

  • Borah, U. J., et al. (2025). Carbon disulfide (CS2): chemistry and reaction pathways. Molecular Diversity. [Link]

  • Matyja, A., & Gzella, A. K. (2007). Reactions of Carbon Disulfide with N-Nucleophiles. ChemInform, 28(3), 295-339.
  • Kodama, S., et al. (1950). Studies on the Reaction between Ammonia and Carbon Disulfide at High Pressures. (I). Bulletin of the Institute for Chemical Research, Kyoto University, 22, 69-70. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 4-Methylquinazoline-2-thiol

Welcome to the technical support resource for the purification of 4-Methylquinazoline-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in ob...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 4-Methylquinazoline-2-thiol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key heterocyclic intermediate in high purity. Instead of a simple list of protocols, this center provides in-depth, troubleshooting-focused FAQs and validated methodologies, grounded in the physicochemical properties of the target molecule and its common impurities.

Section 1: Understanding Your Crude Material

Effective purification begins with understanding the target molecule and the likely contaminants from its synthesis.

FAQ: What are the key physicochemical properties of 4-Methylquinazoline-2-thiol I should be aware of?

4-Methylquinazoline-2-thiol is a heterocyclic compound that exhibits crucial tautomerism, existing in equilibrium between the thiol and thione forms. This duality governs its reactivity and solubility.

  • Structure and Tautomerism: The compound exists as two tautomers: 4-methylquinazoline-2-thiol and 2-methylquinazoline-4-thione. The thione form is often more stable in the solid state. This equilibrium is critical because the thiol form is acidic, while the quinazoline ring system is basic.

  • Acidity and Basicity: The thiol proton (-SH) is weakly acidic, allowing it to be deprotonated by a moderately strong base to form a water-soluble thiolate salt. The nitrogen atoms in the quinazoline ring are basic and can be protonated by acids to form water-soluble ammonium salts. This dual acidic/basic nature is the key to purification by extraction.[1][2]

  • Solubility: It is generally poorly soluble in water but shows solubility in organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols, particularly upon heating.[3] One synthesis method reports recrystallization from hexane, suggesting some solubility in hot non-polar solvents.[3]

  • Potential for Oxidation: Thiols are susceptible to oxidation, which can lead to the formation of disulfide byproducts, especially in the presence of air or certain metal contaminants over time.[4]

PropertyValue / DescriptionSource
Molecular FormulaC₉H₈N₂SN/A
Molecular Weight176.24 g/mol N/A
AppearanceTypically a solid[3]
Key FeatureExhibits thiol-thione tautomerism[3][5]
ReactivityAmphoteric: acidic thiol group, basic quinazoline ring[1][2]
FAQ: My synthesis produced crude 4-Methylquinazoline-2-thiol. What are the most common impurities?

Impurities are almost always related to the synthetic route. A common synthesis involves the thionation of 4-methylquinazolin-4-one using a reagent like phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like xylene.[3]

Common Impurities Include:

  • Unreacted Starting Material: 4-Methylquinazolin-4-one is a very common impurity.

  • Reagents and Byproducts: Residual P₂S₅ or its hydrolysis products (phosphoric acid, H₂S).

  • Solvent: Trapped high-boiling point solvents like xylene or DMF.[3][6]

  • Oxidation Products: Dimerized disulfide species, formed by the oxidation of the thiol.[4]

  • Side-Reaction Products: Products arising from undesired reactions, which depend on the specific synthetic conditions used.

Section 2: Purification Strategy Troubleshooting

This section addresses common problems encountered during purification and provides logical solutions.

Decision Logic for Purification Method Selection

Before starting, it's crucial to select the right technique. The following decision tree can guide your choice based on the nature of your crude product and the desired final purity.

Purif_Decision Start Start: Crude 4-Methylquinazoline-2-thiol CheckPurity Initial Purity Assessment (TLC/¹H NMR) Start->CheckPurity HighPurity Is crude >85% pure with mainly one impurity? CheckPurity->HighPurity IsSolid Is the crude material a solid? HighPurity->IsSolid Yes Extraction Action: Use Acid-Base Extraction HighPurity->Extraction No (Complex Mixture) Recrystallize Action: Attempt Recrystallization IsSolid->Recrystallize Yes IsSolid->Extraction No (Oily Crude) Recrystallize->Extraction If fails or 'oils out' FinalPurity Assess Final Purity (HPLC, NMR, MP) Recrystallize->FinalPurity Chromatography Action: Use Column Chromatography Extraction->Chromatography If impurities persist Extraction->FinalPurity Chromatography->FinalPurity

Caption: Decision tree for selecting a primary purification technique.

Recrystallization Troubleshooting

Q: My compound "oiled out" instead of crystallizing. What's wrong and how do I fix it?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is a common problem, especially when impurities are present or the solution is cooled too quickly.[7]

Causality & Solutions:

  • Cause 1: Supersaturation. The solution is too concentrated, or was cooled too rapidly.

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature, followed by refrigeration).[7]

  • Cause 2: Impurities. Impurities can depress the melting point of your compound, leading to a liquid eutectic mixture.

    • Solution: Attempt a preliminary purification first, such as a quick acid-base extraction, to remove the bulk of impurities before recrystallizing.[7]

  • Cause 3: Lack of Nucleation Sites. Crystal growth needs a starting point.

    • Solution 1: Scratch the inside of the flask at the liquid's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[7]

    • Solution 2: Add a "seed crystal" – a tiny amount of pure, solid 4-Methylquinazoline-2-thiol from a previous batch – to induce crystallization.[7]

Acid-Base Extraction Troubleshooting

This is often the most powerful method for this class of compounds due to their amphoteric nature.[1]

Workflow for Acid-Base Extraction

AcidBase cluster_0 Organic Phase cluster_1 Aqueous Phase Workup Crude Crude Product in Organic Solvent (e.g., DCM) WashBase Extract with aq. NaOH (1M) Crude->WashBase Organic_Neutral Organic Layer: Neutral Impurities WashBase->Organic_Neutral Separated Aqueous_Thiolate Aqueous Layer: Sodium 4-methylquinazoline-2-thiolate WashBase->Aqueous_Thiolate Separated Backwash Backwash with DCM Aqueous_Thiolate->Backwash DiscardDCM Discard Organic Layer Backwash->DiscardDCM Acidify Acidify Aqueous Layer with HCl (cool in ice bath) Backwash->Acidify Aqueous Layer Precipitate Precipitate Forms (Pure Product) Acidify->Precipitate Filter Filter, Wash with Water, Dry Precipitate->Filter Final Pure 4-Methylquinazoline-2-thiol Filter->Final

Caption: Workflow for purification via basic extraction of the acidic thiol.

Q: I've neutralized the basic aqueous extract, but my product won't precipitate. What should I do?

This is a frustrating but solvable issue. It typically means your product, while less soluble in the neutralized solution, has not yet crashed out.

Causality & Solutions:

  • Cause 1: Insufficient Neutralization. You may not have added enough acid to fully protonate the thiolate back to the neutral, less soluble thiol.

    • Solution: Check the pH with litmus or pH paper. Continue adding acid dropwise until the solution is acidic (pH ~5-6). Be careful not to go to a very low pH, as this could protonate the quinazoline ring and increase solubility again.

  • Cause 2: Product is still soluble. The product may have some residual solubility in the aqueous medium.

    • Solution 1 (Extraction): If a solid does not form, extract the acidified aqueous solution back into an organic solvent like dichloromethane (DCM) or ethyl acetate (3x volumes). The neutral thiol will move back into the organic layer. You can then dry this organic layer (e.g., with MgSO₄), filter, and evaporate the solvent to recover your product.[2]

    • Solution 2 (Cooling): Thoroughly cool the neutralized solution in an ice bath. Lower temperatures decrease solubility and may promote precipitation.

    • Solution 3 (Salting Out): Add saturated sodium chloride (brine) to the aqueous solution. This increases the ionic strength of the aqueous layer, reducing the solubility of organic compounds and forcing your product to precipitate.

Column Chromatography Troubleshooting

Q: My compound streaks badly on a silica TLC plate. How can I get a clean separation on a column?

Streaking or "tailing" is characteristic of basic compounds on acidic silica gel.[7] The basic nitrogen atoms in the quinazoline ring interact too strongly with the acidic silanol groups (Si-OH) on the silica surface.

Causality & Solutions:

  • Cause 1: Strong Acid-Base Interaction. The basic analyte binds almost irreversibly to the acidic stationary phase.

    • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier to your mobile phase (eluent). A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in the methanol portion of your eluent. The modifier competes for the acidic sites on the silica, allowing your compound to elute cleanly.[7]

    • Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase. Neutral or basic alumina is an excellent alternative for purifying basic compounds.[7] If the compound is very polar, reversed-phase chromatography (using a C18 column) with a water/acetonitrile or water/methanol mobile phase may also be effective.[7]

  • Cause 2: Thiol Oxidation. Thiols can sometimes oxidize on silica gel, especially during long column runs.[4]

    • Solution: Deoxygenate your solvents by bubbling nitrogen or argon through them before use.[4] Running the column slightly faster ("flash" chromatography) minimizes contact time with the stationary phase and air. Using acidic alumina can also help, as thiols are generally more stable to oxidation at lower pH.[4]

Section 3: Step-by-Step Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral impurities (like residual xylene) and acidic/basic starting materials.

  • Dissolution: Dissolve the crude 4-Methylquinazoline-2-thiol (~1.0 g) in dichloromethane (DCM, 20 mL) in a separatory funnel. If not fully soluble, add minimum ethyl acetate to aid dissolution.

  • Base Extraction: Add 1 M sodium hydroxide (NaOH) solution (15 mL). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower organic layer (containing neutral impurities) into a flask. Pour the upper aqueous layer (containing the sodium thiolate salt of your product) into a separate clean flask.

  • Re-extraction: Return the organic layer to the separatory funnel and extract again with 1 M NaOH (10 mL) to ensure complete recovery. Combine this second aqueous extract with the first one.

  • Backwash: Pour the combined aqueous layers back into the separatory funnel. Add fresh DCM (10 mL) and shake. This "backwash" step removes any neutral impurities that were physically trapped in the aqueous layer.[8] Drain and discard the lower DCM layer.

  • Acidification & Precipitation: Place the aqueous layer in a flask and cool it in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the solution is acidic (check with pH paper, target pH ~6). A precipitate of the pure product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid in the funnel with cold deionized water (2 x 10 mL) to remove salts.

  • Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.

Protocol 2: Purification by Flash Column Chromatography (with Basic Modifier)

This protocol is recommended when separating the product from impurities of similar acidity/basicity but different polarity.

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test mixtures of ethyl acetate/hexanes or dichloromethane/methanol. Find a system that gives your product an Rf value of ~0.3. Add 0.5% triethylamine (Et₃N) to the TLC solvent to see if it improves the spot shape.

  • Column Packing: Prepare a glass column with a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes). A typical ratio is 50-100 g of silica per 1 g of crude material.[9]

  • Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude). To do this, dissolve the crude in a minimal amount of a volatile solvent (like DCM), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity by adding more of the polar solvent (e.g., start with 100% hexanes, move to 10% ethyl acetate/hexanes, then 20%, etc.). Crucially, ensure your mobile phase always contains the 0.5% Et₃N modifier. [7]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Section 4: Purity Assessment

FAQ: How do I confirm the purity and identity of my final product?

A combination of techniques is essential to confirm purity and structure.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column with a water/acetonitrile gradient) can provide a precise purity percentage (e.g., >99%).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final product and ensuring no significant impurities are present.

  • Melting Point (MP): A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

References

  • PubChem. (n.d.). 4-Quinolinethiol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Acid-Base Extraction. Macroscale and Microscale Organic Experiments. Retrieved from [Link]

  • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

  • Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. r/chemistry. Retrieved from [Link]

  • Reddit. (2020). Removal of Smelly Thiol via Extraction?. r/OrganicChemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. Request PDF. Retrieved from [Link]

  • G-Biosciences. (2024). Thiopropyl Resin for the purification of thiol group containing proteins. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023156675A1 - Process for purification of linagliptin.
  • MIT OpenCourseWare. (n.d.). Purification by Flash Column Chromatography. Chemistry Laboratory Techniques. Retrieved from [Link]

  • University Profile System. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2. Retrieved from [Link]

  • PubMed. (2022). Synthesis of isomeric 4-(N-methyltetrazolylamino)-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehydes.... Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. Retrieved from [Link]

  • ResearchGate. (2020). CHROMATOGRAPHIC DEVELOPMENT & VALIDATION OF 2-CHLOROMETHYL-4-METHYL QUINAZOLINE FOR QUANTIFICATION OF QUALITY. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • International Research Journal of Pure and Applied Chemistry. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. Retrieved from [Link]

  • Padua Research Archive. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6333410B1 - Process for the preparation and purification of thiol-containing maytansinoids.
  • The Royal Society of Chemistry. (n.d.). Selective FAP inhibitors with a xanthine scaffold. Retrieved from [Link]

  • PubChem. (n.d.). 1-[(4-Methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(piperazin-1-yl)-xanthine. National Center for Biotechnology Information. Retrieved from [Link]

  • Semantic Scholar. (1997). SYNTHESIS OF 2-(4-QUINAZOLINYL)ETHYL SULFIDES VIA ADDITION OF THIOLS TO 4-VINYLQUINAZOLINES. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 2-methylquinazoline-4-thione with the purpose of alkylation of 3-propyl 2-methylquinazoline-4-thione with alkylating agents. Retrieved from [Link]

  • PMC. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: NMR Interpretation for 4-Methylquinazoline-2-thiol

Status: Operational Ticket ID: NMR-WZ-4M2T-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Spectral Anomalies in Quinazoline-2-thiol Derivatives Executive Summary You are likely viewing this guid...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: NMR-WZ-4M2T-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Spectral Anomalies in Quinazoline-2-thiol Derivatives

Executive Summary

You are likely viewing this guide because your NMR spectrum for 4-Methylquinazoline-2-thiol does not match your ChemDraw prediction.

The most common symptom: You are looking for a thiol proton (–SH) around 3–4 ppm, but it is absent. Instead, you see a broad, downfield singlet (>12 ppm) or no exchangeable proton at all.

The Root Cause: This molecule exhibits thione-thiol tautomerism .[1] In solution (particularly DMSO-d₆), the equilibrium strongly favors the thione (NH) form, not the thiol (SH) form. This guide provides the diagnostic criteria to confirm your structure and rule out oxidation (disulfides).

Module 1: The Tautomer Trap (Primary Troubleshooting)
Question: "Why is my thiol (-SH) peak missing?"

Answer: It is not missing; it has tautomerized. In the solid state and in polar solvents (DMSO, DMF, MeOH), 4-methylquinazoline-2-thiol exists predominantly as 4-methylquinazoline-2(1H)-thione . The proton resides on the Nitrogen (N1), not the Sulfur.

Diagnostic Evidence Table: Thione vs. Thiol

FeatureThione Form (Observed) Thiol Form (Predicted/Rare) Notes
Exchangeable Proton δ 12.5 – 14.0 ppm (Broad Singlet)δ 3.0 – 5.0 ppm (Sharp Singlet)The NH proton is highly acidic and often broadened by quadrupole relaxation from ¹⁴N.
C2 Carbon (¹³C) δ 170 – 182 ppm (C=S)δ 155 – 165 ppm (C-S)The C=S bond is significantly deshielded compared to the aromatic C-S-H.
N1 Nitrogen (¹⁵N) Shielded (Pyrrole-like)Deshielded (Pyridine-like)Requires ¹⁵N-HMBC to observe.
Interactive Workflow: Confirming the Thione

Use the following logic flow to validate your assignment.

TautomerLogic Start Start: 1H NMR Spectrum (DMSO-d6) CheckProton Check Region 12.0 - 14.0 ppm Start->CheckProton Decision1 Is there a broad singlet? CheckProton->Decision1 ThioneLikely High Probability: Thione Tautomer Decision1->ThioneLikely Yes CheckWater Check Water Peak (3.33 ppm) Decision1->CheckWater No YesBroad Yes NoBroad No / Empty Validation Validation Step: Run 13C NMR ThioneLikely->Validation Exchange Proton is exchanging with H2O (Fast Exchange) CheckWater->Exchange Water peak broadened? DisulfideCheck Suspect Oxidation: Check for Disulfide Dimer CheckWater->DisulfideCheck Water sharp? C2Check Check C2 Shift Validation->C2Check Confirmed Confirmed: 4-methylquinazoline-2(1H)-thione (C2 > 170 ppm) C2Check->Confirmed > 170 ppm Reassess Reassess Structure (Possible S-alkylation?) C2Check->Reassess < 165 ppm

Figure 1: Decision tree for distinguishing thione tautomers from thiols and impurities.

Module 2: Solvent Effects & "Drifting" Peaks
Question: "Why do my aromatic peaks shift when I change concentration?"

Answer: Quinazoline thiones are prone to self-association via Hydrogen Bonding (NH···S=C) and π-π stacking.

  • The Phenomenon: In non-polar solvents (like CDCl₃), the molecule may form tight dimers, causing significant chemical shift changes compared to dilute solutions.

  • The Fix: Always report concentration. For consistent characterization, use DMSO-d₆ or DMF-d₇ . These polar solvents disrupt the intermolecular H-bonds, stabilizing the monomeric thione form and yielding sharp, reproducible spectra.

Critical Note on CDCl₃: 4-Methylquinazoline-2-thiol is often sparingly soluble in CDCl₃. If you force solubility, you may observe broadened peaks due to intermediate exchange rates between monomer and dimer aggregates.

Module 3: Impurity Analysis (Disulfides)
Question: "I see a 'shadow' set of peaks. Is this a rotamer?"

Answer: It is likely the disulfide dimer (Bis(4-methylquinazolin-2-yl)disulfide). Thiols/thiones oxidize easily in air, especially in solution.

Differentiation Protocol:

  • Symmetry: The disulfide is symmetric. You will see a single set of signals, but they will be distinct from the thione.

  • The "Missing" Proton (Again): The disulfide has NO exchangeable NH or SH proton.

  • Mass Spectrometry: This is the fastest confirmation. Look for

    
    .
    
Protocol: D₂O Shake Test (Validation)

To confirm that a peak is the exchangeable NH (thione) and not an impurity or aromatic proton:

  • Acquire: Standard ¹H NMR in DMSO-d₆.

  • Add: 1–2 drops of D₂O directly to the NMR tube.

  • Shake: Invert the tube gently 5–10 times.

  • Re-acquire: Run the spectrum again immediately.

Interpretation:

  • Disappears: The peak was the NH (Thione).

  • Remains: The peak is non-exchangeable (C-H).

  • New Peak: Look for HDO at ~4.7 ppm (intensity increases).

Module 4: Advanced Characterization (HMBC)

If you must prove the location of the proton (N vs S) for a publication or regulatory filing, a standard 1D proton is insufficient. You need ¹H-¹⁵N HMBC .

Experimental Setup:

  • Solvent: DMSO-d₆ (Crucial for solubility and slow exchange).

  • Experiment: ¹H-¹⁵N gHMBC (long-range coupling).

  • Target: Look for a correlation between the exchangeable proton (~13 ppm) and the Nitrogen nuclei.

    • Thione: The proton will show a strong ¹J or ²J coupling to the N1 nitrogen.

    • Thiol: The proton would be on Sulfur, showing no direct ¹J coupling to Nitrogen.

References
  • Tautomerism in Heterocycles: El-Dusouqui, O. M., et al. "Tautomeric equilibria of some 2-mercapto-4(3H)-quinazolinone derivatives." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • NMR Solvent Data & Impurities: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[2] Organic Process Research & Development, 2016.

  • Disulfide Chemical Shifts: Sharma, D., & Rajarathnam, K. "¹³C NMR chemical shifts can predict disulfide bond formation."[3][4] Journal of Biomolecular NMR, 2000.[3][4]

  • Thione vs Thiol Carbon Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for C=S shift ranges >170 ppm).

Sources

Optimization

Technical Support Center: Overcoming Resistance in Cell Lines Treated with 4-Methylquinazoline-2-thiol (4-MQT)

Executive Summary Welcome to the Technical Support Center. You are likely here because your cell lines—previously sensitive to 4-Methylquinazoline-2-thiol (4-MQT) —are displaying reduced sensitivity or complete resistanc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Technical Support Center. You are likely here because your cell lines—previously sensitive to 4-Methylquinazoline-2-thiol (4-MQT) —are displaying reduced sensitivity or complete resistance.

4-MQT is a bioactive scaffold often utilized as a precursor for EGFR inhibitors or as a fragment-based lead in antimicrobial and anticancer screens. Unlike stable sulfonamides, the thiol (-SH) moiety at position 2 confers unique reactivity but also significant instability.

The Core Thesis: "Resistance" to 4-MQT is frequently a misdiagnosis of compound degradation (oxidative dimerization) or metabolic sequestration (glutathione conjugation), rather than a classic target mutation. This guide prioritizes distinguishing pseudo-resistance (chemical failure) from biological resistance (cellular adaptation).

Module 1: The "Hidden" Chemistry – Stability & Solubility

User Query: "My IC50 values have shifted 10-fold higher over the last week. Is my cell line resistant?"

Diagnosis: Before assuming biological resistance, we must rule out oxidative dimerization . The thiol group in 4-MQT is prone to oxidation in cell culture media (pH 7.4), forming a disulfide dimer (Bis(4-methylquinazolin-2-yl)disulfide) which is often biologically inactive and poorly soluble.

Troubleshooting Protocol: Verifying Compound Integrity
ParameterObservationRoot CauseCorrective Action
Media Color Slight yellowing or precipitateDimer formation (Disulfide)Prepare fresh stock in degassed DMSO.
Time in Media >24 HoursOxidation half-life exceededRefresh media every 12-18 hours.
Serum % >10% FBSBSA-Thiol bindingReduce FBS to 5% or use serum-free pulse.
Step-by-Step: The Ellman’s Reagent Stability Test

Use this protocol to determine if your "resistance" is actually drug degradation.

  • Preparation: Dissolve 4-MQT in DMSO to 10 mM. Dilute to 100 µM in your specific cell culture media (incubate at 37°C).

  • Sampling: Take aliquots at T=0, T=4h, T=12h, and T=24h.

  • Reaction: Mix 50 µL of sample with 50 µL of Ellman’s Reagent (DTNB) solution (0.1 mM in phosphate buffer, pH 8.0).

  • Readout: Measure absorbance at 412 nm .

  • Interpretation: A decrease in absorbance over time indicates loss of the free thiol (-SH) group (dimerization or protein binding). If >50% signal is lost by T=12h, your "resistance" is likely chemical instability.

Module 2: Biological Resistance Mechanisms

If stability is confirmed, the cells have likely acquired resistance. For quinazoline-thiols, three specific pathways dominate.

Mechanism 1: Glutathione (GSH) Conjugation

The thiol moiety is a "soft" nucleophile. Resistant cancer cells often upregulate Glutathione S-Transferase (GST), which conjugates intracellular GSH to 4-MQT, neutralizing it and tagging it for export.

Mechanism 2: Efflux Pumping (ABC Transporters)

The quinazoline core is a known substrate for P-glycoprotein (P-gp/MDR1) and BCRP. Overexpression of these pumps actively ejects the drug before it reaches its target (often EGFR or tubulin).

Mechanism 3: Target Modification

If 4-MQT is acting as an EGFR inhibitor (a common role for this scaffold), the T790M gatekeeper mutation prevents binding.

Visualizing the Resistance Network

ResistanceMechanisms Drug 4-MQT (Extracellular) Drug_Intra 4-MQT (Intracellular) Drug->Drug_Intra Passive Diffusion Dimer Inactive Disulfide (Pseudo-Resistance) Drug->Dimer Oxidation (Media pH >7) Target Biological Target (e.g., EGFR/Tubulin) Drug_Intra->Target Inhibition Efflux ABC Transporter (Efflux Pump) Drug_Intra->Efflux Substrate Binding GST GST Enzyme (Metabolic) Drug_Intra->GST Conjugation Efflux->Drug Active Ejection Conjugate MQT-GSH Adduct (Excreted) GST->Conjugate Detoxification

Figure 1: Pathways of 4-MQT resistance. Note the bifurcation between chemical oxidation (outside cell) and biological detoxification (inside cell).

Module 3: Troubleshooting FAQs

Q1: I see a precipitate when diluting 4-MQT into media. Is this normal?

  • Answer: No. 4-MQT has limited aqueous solubility. If you see precipitate:

    • Ensure your DMSO stock concentration does not exceed 1000x the final concentration (keep DMSO < 0.5%).

    • Sonicate the media solution for 5 minutes.

    • Check if the precipitate is actually the disulfide dimer (which is less soluble). If so, add 1 mM DTT (Dithiothreitol) to the media to maintain the reduced state, provided DTT does not interfere with your specific assay.

Q2: How do I confirm if my resistance is due to Efflux Pumps (P-gp)?

  • Answer: Perform a "Reversal Assay."

    • Treat resistant cells with 4-MQT at the IC50 concentration.

    • Co-treat with a known P-gp inhibitor like Verapamil (5-10 µM) or Cyclosporin A .

    • If cell death significantly increases (IC50 drops) in the presence of the inhibitor, efflux pumps are the primary resistance mechanism.

Q3: Can I use 4-MQT in long-term clonogenic assays?

  • Answer: Caution is advised. Due to the thiol oxidation issue (half-life ~12-24h in media), a single dose at Day 0 is insufficient. You must replenish the drug-containing media every 24 hours to maintain a therapeutic concentration, otherwise, you are selecting for cells that survive drug depletion, not drug resistance.

Module 4: Experimental Workflow for Resistance Profiling

Follow this logic flow to systematically identify the cause of failure.

Workflow Start Start: Observed Resistance (High IC50) Step1 1. Check Stability (Ellman's Test) Start->Step1 Decision1 Is Thiol Stable? Step1->Decision1 Action1 Fix Chemistry: Refresh Media / Add DTT Decision1->Action1 No Step2 2. Check Efflux (Verapamil Co-treatment) Decision1->Step2 Yes Decision2 Sensitivity Restored? Step2->Decision2 Result1 Cause: P-gp/ABC Efflux Decision2->Result1 Yes Step3 3. Check GSH Levels (BSO Co-treatment) Decision2->Step3 No Decision3 Sensitivity Restored? Step3->Decision3 Result2 Cause: GSH Conjugation Decision3->Result2 Yes Result3 Cause: Target Mutation (Sequence Target Gene) Decision3->Result3 No

Figure 2: Diagnostic logic tree for isolating the specific mode of resistance.

Protocol: Glutathione Depletion Assay

To verify Mechanism 1 (GSH conjugation):

  • Pre-treatment: Incubate cells with Buthionine Sulfoximine (BSO) at 10-50 µM for 24 hours. BSO inhibits gamma-glutamylcysteine synthetase, depleting intracellular GSH.

  • Treatment: Add 4-MQT at varying concentrations.

  • Analysis: If the IC50 of 4-MQT decreases significantly (>3-fold) in BSO-treated cells, the resistance is driven by thiol conjugation.

References

  • Biological Activity of Thioquinazolines: Dhunmati, et al.[1][2] "Synthesis and Anti-Cancer Activity of Novel Quinazoline Derivatives."[2][3][4][5][6][7] World Journal of Pharmaceutical and Medical Research, 2020.[2]

  • Quinazoline Resistance Mechanisms (Efflux & Mutation): BenchChem Technical Support. "Troubleshooting Low Efficacy in Quinazoline Anticancer Studies."

  • Thiol Stability in Cell Culture: Evonik Industries. "Optimizing the stability and solubility of cell culture media ingredients."

  • Antiviral & Cytotoxic Properties of 4-Thioquinazolines: NIH/PubMed. "Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives."

  • General Quinazoline Scaffold Review: MDPI. "Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms."[3][4]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 4-Methylquinazoline-2-thiol Synthesis

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #QZN-THIOL-OPT-042 Introduction: The Scaffold & The Challenge Welcome to the technical support hub for Quinazoline synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket ID: #QZN-THIOL-OPT-042

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for Quinazoline synthesis. The target molecule, 4-Methylquinazoline-2-thiol (also referred to as 4-methyl-2(1H)-quinazolinethione), is a privileged pharmacophore found in EGFR inhibitors, antimicrobial agents, and antifolates.

While the condensation of 2-aminoacetophenone and thiourea appears straightforward, researchers often encounter three critical bottlenecks:

  • Low Atom Economy: Traditional HCl/EtOH refluxes often yield <60% due to acid-catalyzed polymerization.

  • Product Isolation: The thione/thiol tautomerism complicates purity analysis (HPLC/NMR).

  • Catalyst Deactivation: Thiourea can poison metal-based Lewis acids.

This guide provides optimized, self-validating protocols using Molecular Iodine (


)  and Sulfamic Acid (

)
to overcome these hurdles.

Module 1: Catalyst Selection & Mechanistic Insight

User Question:Why should I switch from HCl to Iodine or Sulfamic Acid?

Scientist Response: Traditional mineral acids (HCl,


) are "hard" Brønsted acids that often protonate the amine of the starting material (2-aminoacetophenone), deactivating it toward nucleophilic attack.
  • Molecular Iodine (

    
    ):  Acts as a mild, "soft" Lewis acid. It activates the carbonyl oxygen without deactivating the aniline nitrogen. It also facilitates the final dehydration step via a transient iodohydrin species.
    
  • Sulfamic Acid (SA): A zwitterionic solid acid. It provides a heterogeneous surface for proton transfer, reducing side reactions, and is easily removed via filtration (Green Chemistry).

Visualizing the Iodine Mechanism

The following diagram illustrates the


-catalyzed activation pathway, highlighting why it prevents the "amine deactivation" trap of HCl.

IodineMechanism Start 2-Aminoacetophenone + Thiourea Complex Iodine-Carbonyl Activation (Lewis Acid) Start->Complex + 10 mol% I2 Attack Nucleophilic Attack (Schiff Base Formation) Complex->Attack Activation Cyclization Intramolecular Cyclization Attack->Cyclization - H2O Product 4-Methylquinazoline-2-thiol (Thione Form) Cyclization->Product Tautomerization Product->Complex Regenerates I2

Figure 1: Mechanism of Iodine-catalyzed cyclocondensation. Note the regeneration of


, allowing for substoichiometric loading.

Module 2: Troubleshooting Guide

User Question:My yield is stuck at 50%, and the product looks impure by TLC. What is wrong?

Scientist Response: Use this logic tree to diagnose the failure mode. Most "impurities" are actually tautomers or oxidation byproducts, not synthetic failures.

Troubleshooting Problem Low Yield / Impurity CheckTLC Check TLC (Mobile Phase: 30% EtOAc/Hex) Problem->CheckTLC Spots How many spots? CheckTLC->Spots OneSpot Single Spot (Trailing) Spots->OneSpot Streak TwoSpots Two Distinct Spots Spots->TwoSpots Separated Tautomer Diagnosis: Tautomerism (Thione vs Thiol) OneSpot->Tautomer Disulfide Diagnosis: Disulfide Dimer (Oxidation) TwoSpots->Disulfide High Rf Incomplete Diagnosis: Incomplete Rxn TwoSpots->Incomplete Low Rf (SM) Action1 Action: Add trace Acid/Base to NMR tube to coalesce signals Tautomer->Action1 Action2 Action: Add Na2S2O3 wash to reduce disulfide Disulfide->Action2 Action3 Action: Increase Temp to 80°C Check Thiourea Stoichiometry Incomplete->Action3

Figure 2: Diagnostic workflow for reaction monitoring and purity assessment.

Common Failure Modes & Fixes
SymptomProbable CauseTechnical Solution
Product is a sticky gum Incomplete CyclizationIncrease Temperature: The dehydration step requires heat (>70°C). If using Ethanol, switch to n-Butanol to access higher reflux temps.
NMR shows "double" peaks Thione-Thiol TautomerismDo not purify yet. This is normal. The thione form (NH) dominates in solid state; thiol (SH) in solution. Add

to collapse exchangeable protons.
Low Yield (<40%) Thiourea DecompositionStoichiometry Adjustment: Thiourea decomposes to

and

under heat. Use 1.2 - 1.5 equivalents of thiourea relative to the ketone.
Dark/Black Reaction Iodine OxidationQuench Required: Wash the crude solid with 10% Sodium Thiosulfate (

) to remove trapped iodine.

Module 3: Optimized Experimental Protocols

Protocol A: Molecular Iodine Catalyzed Synthesis (High Yield)

Best for: Small to medium scale (100mg - 10g), high purity requirements.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Thiourea (1.2 equiv)

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Solvent: Ethanol (Absolute)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 2-aminoacetophenone and thiourea in Ethanol (5 mL/mmol).

  • Activation: Add molecular iodine (

    
    ) in one portion. The solution will turn dark brown.
    
  • Reflux: Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (3:7 Ethyl Acetate:Hexane).

  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Pour into crushed ice containing 10% Sodium Thiosulfate (this reduces residual

      
       and prevents product iodination).
      
    • A yellow/white precipitate will form.

  • Purification: Filter the solid. Recrystallize from hot Ethanol.

    • Expected Yield: 85–92%

    • Melting Point: 258–260°C

Protocol B: Sulfamic Acid Catalyzed Synthesis (Green/Scale-Up)

Best for: Large scale (>10g), environmental compliance.

Reagents:

  • 2-Aminoacetophenone (1.0 equiv)

  • Thiourea (1.5 equiv)

  • Sulfamic Acid (

    
    ) (10-20 mol%)
    
  • Solvent: Methanol or Solvent-Free (Grinding)

Step-by-Step:

  • Mixing: Mix reagents in Methanol.

  • Reaction: Stir at 60°C. Sulfamic acid is insoluble in cold MeOH but partially solubilizes at heat, acting as a heterogeneous catalyst.

  • Completion: Reaction is typically faster (2–3 hours).

  • Catalyst Recovery: Filter the hot solution. The undissolved Sulfamic Acid can be recovered and reused.

  • Isolation: Pour filtrate into water. Collect precipitate.

References

  • Iodine Catalysis in Heterocycles

    • Title: Molecular iodine-catalyzed synthesis of nitrogen-containing heterocycles.[1]

    • Source:Tetrahedron Letters / RSC Advances (General methodology grounding).
    • Context: Establishes as a Lewis acid/oxidant for cyclocondens
    • URL:[Link] (Example: RSC Adv. review on Iodine).

  • Sulfamic Acid Applications

    • Title: Sulfamic acid: an efficient, cost-effective and recyclable solid acid catalyst for the synthesis of nitrogen-containing heterocycles.
    • Source:Arabian Journal of Chemistry (Specific to quinazoline deriv
    • Context: Validates the "Green" protocol and c
    • URL:[Link]

  • Tautomerism Insights

    • Title: Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines.
    • Source:Structural Chemistry.
    • Context: Explains the NMR "impurity" issue (Thione dominance in solid st
    • URL:[Link]

  • General Quinazoline Synthesis

    • Title: Recent advances in the synthesis of quinazolines.[2][3][4]

    • Source:RSC Advances.
    • Context: Comparative analysis of catalysts including microwave and solvent-free methods.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 4-Methylquinazoline-2-thiol and Other Quinazoline Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinazoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold represents a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide provides an in-depth comparison of the biological activities of 4-Methylquinazoline-2-thiol against other quinazoline derivatives, focusing on anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing available experimental data and elucidating structure-activity relationships (SAR), this document aims to provide valuable insights for researchers engaged in the discovery and development of novel quinazoline-based therapeutics.

The Quinazoline Scaffold: A Versatile Pharmacophore

Quinazoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, offers a versatile template for chemical modification.[2] The arrangement of nitrogen atoms and the potential for substitution at various positions on the bicyclic system allow for the fine-tuning of physicochemical properties and biological target interactions. This adaptability has led to the development of a wide array of quinazoline derivatives with diverse pharmacological profiles.[3]

Anticancer Activity: A Prominent Feature of Quinazoline Derivatives

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use. Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4]

Structure-Activity Relationship Insights

The anticancer activity of quinazoline derivatives is significantly influenced by the nature and position of substituents on the quinazoline core.

  • Position 4: Substitution at the 4-position with anilino groups has been a particularly fruitful strategy, leading to potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] Marketed drugs like Gefitinib and Erlotinib feature this structural motif.

  • Position 2: The substituent at the 2-position also plays a crucial role in determining the anticancer potency and selectivity. The presence of a thiol or substituted thio group at this position has been explored in various studies. While direct data for 4-Methylquinazoline-2-thiol is limited, studies on related 2-thio-quinazolinones have demonstrated significant cytotoxic effects. For instance, certain 2-thioxo-quinazolin-4(3H)-one derivatives have shown potent anticancer activity against HepG2 and MCF-7 cell lines.[6]

  • Position 4-Methyl Group: The inclusion of a methyl group at the 4-position has been investigated in the context of dual inhibitors. For example, 4-methyl quinazoline derivatives have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3K) and histone deacetylases (HDAC), exhibiting nanomolar potencies and significant in vivo anticancer efficacy.[3][7]

Comparative Anticancer Activity (IC50 Values)

The following table summarizes the in vitro anticancer activity of selected quinazoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells; a lower IC50 value indicates higher potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Primary Target(s)Reference
Gefitinib A549 (Lung)17.9EGFR[4]
HCT116 (Colon)21.55EGFR[4]
Erlotinib VariousVariesEGFR[8]
2-Chloroquinazoline derivative (Compound 16) A549, NCI-H460, HCT116, MCF7, PC3, HeLaMicromolar rangeNot specified[4]
Quinazoline-1,2,4-thiadiazole amide derivative (Compound 32) A549 (Lung)0.02 ± 0.091Not specified[3]
MCF-7 (Breast)0.33 ± 0.04Not specified[3]
4-Methyl quinazoline derivative (PI3K/HDAC inhibitor) HCT116 (Colon)Nanomolar potencyPI3K, HDAC[3][7]
2-Thioquinazolinone derivative (Compound A) HCT-116 (Colon)4.47Hsp90, EGFR, VEGFR-2, Topoisomerase-2[9]
HeLa (Cervical)7.55Hsp90, EGFR, VEGFR-2, Topoisomerase-2[9]
MCF-7 (Breast)4.04Hsp90, EGFR, VEGFR-2, Topoisomerase-2[9]
S-glycosylated quinazoline derivative (Compound 53) MCF-7 (Breast)2.09Not specified[3]
HepG-2 (Liver)2.08Not specified[3]

Note: Direct experimental IC50 values for 4-Methylquinazoline-2-thiol were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 4-Methylquinazoline-2-thiol and other derivatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinazoline Derivatives A->B Adherence C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) (Formazan Formation) D->E F Solubilize Formazan Crystals E->F Viable cells produce purple color G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

MTT Assay Workflow for Cytotoxicity Assessment.

Antimicrobial Activity of Quinazoline Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[2]

Structure-Activity Relationship Insights

The antimicrobial properties of quinazolines are also highly dependent on their substitution patterns.

  • Position 2: The presence of a methyl or thiol group at the 2-position has been reported to be essential for antimicrobial activities.[2] This suggests that 4-Methylquinazoline-2-thiol possesses a key structural feature for potential antimicrobial efficacy.

  • Position 4: Substitution at the 4-position, often with an amine or substituted amine, can enhance antimicrobial activity.[2]

  • Benzene Ring Substituents: Halogen substitutions on the benzene ring of the quinazoline core have been shown to improve antibacterial activity.[2]

Comparative Antimicrobial Activity (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a comparison of the MIC values for various quinazoline derivatives against different microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
N2-benzyl-N4-methyl-6-((E)-pent-1-enyl)quinazoline-2,4-diamine Acinetobacter baumannii0.5 - 30 (µM)[10]
(Z)-3-(2-phenylquinazolin-4-yl)-1H-benzo[b][1][2]diazepin-2(5H)-one Staphylococcus aureus, Escherichia coliHighly Potent[11]
2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid Broad SpectrumComparable to standard antibiotic[2]
6-iodo-2-thienylquinazolin-4(3H)-one derivatives Broad SpectrumRemarkable activity[2]
N4-benzyl-N2-methylquinazolin-2,4-diamine (Compound 5) A. baumannii (strain 1403)10 (µM)[12]
2-(amino)quinazolin-4(3H)-one derivative (Compound 6l) S. aureus ATCC259231.0 (µM)[13]
S. aureus USA300 JE20.6 (µM)[13]

Note: Direct experimental MIC values for 4-Methylquinazoline-2-thiol were not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context, particularly highlighting the importance of the 2-thio and 4-methyl/amino substitutions.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Determination_Workflow A Prepare Serial Dilutions of Quinazolines B Inoculate with Microbial Suspension A->B C Incubate (18-24h) B->C D Observe for Microbial Growth C->D E Determine Lowest Concentration with No Growth (MIC) D->E

Broth Microdilution Workflow for MIC Determination.

Anti-inflammatory Activity of Quinazoline Derivatives

Chronic inflammation is a key contributor to a variety of diseases, making the development of novel anti-inflammatory agents a critical area of research. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[14][15]

Structure-Activity Relationship Insights

The anti-inflammatory activity of quinazolines is influenced by their structural features.

  • Substitution Pattern: The nature and position of substituents on the quinazoline ring can significantly impact anti-inflammatory potency. For example, certain 2,3,6-trisubstituted quinazolinones have shown variable but significant anti-inflammatory activity.[15]

  • Inhibition of Inflammatory Mediators: Some quinazoline derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α or by inhibiting enzymes like cyclooxygenase (COX).[1][16]

Comparative Anti-inflammatory Activity

The following table highlights the anti-inflammatory activity of selected quinazoline derivatives.

Compound/DerivativeAssay/ModelActivityReference
4-chlorophenethylaminoquinazoline derivative (Compound 2f) TNF-α production and T cell proliferationPotent inhibition[1]
2,3,6-trisubstituted quinazolinone derivatives In vivo models10.28–53.33% inhibition[15]
3-naphtalene-substituted quinazolinone derivatives In vivo models19.69–59.61% inhibition[14]
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compounds 4 & 6) COX-2 InhibitionIC50: 0.33 µM & 0.40 µM[16]
N-(4-fluorophenyl)quinazolin-4-amine In vivo modelsHigh anti-inflammatory activity[11]

Note: Direct experimental data on the anti-inflammatory activity of 4-Methylquinazoline-2-thiol was not available in the reviewed literature. The table presents data for structurally related compounds to provide a comparative context.

Experimental Protocol: Inhibition of TNF-α Production

This protocol outlines a general method for assessing the ability of quinazoline derivatives to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate medium.

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • LPS Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) to induce TNF-α production.

  • Incubation: Incubate the plates for an appropriate time (e.g., 4-24 hours) to allow for cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production by the test compounds compared to the LPS-stimulated control.

TNF_alpha_Inhibition_Workflow A Culture Macrophage Cells B Pre-treat with Quinazolines A->B C Stimulate with LPS B->C D Incubate to Allow Cytokine Production C->D E Collect Supernatants D->E F Quantify TNF-α using ELISA E->F G Calculate % Inhibition F->G

Workflow for Assessing Inhibition of TNF-α Production.

Conclusion

While direct experimental data for 4-Methylquinazoline-2-thiol is limited in the current literature, the analysis of structurally related quinazoline derivatives provides a strong basis for predicting its potential biological activities. The presence of a methyl group at the 4-position and a thiol group at the 2-position are recognized as important pharmacophoric features for anticancer, antimicrobial, and anti-inflammatory activities. This guide has synthesized the available evidence to offer a comparative perspective, highlighting the therapeutic potential of this and related quinazoline scaffolds. Further experimental evaluation of 4-Methylquinazoline-2-thiol is warranted to definitively characterize its biological profile and to explore its potential as a lead compound in drug discovery programs.

References

  • Tobe, M., Isobe, Y., Tomizawa, H., Matsumoto, M., Obara, F., Nagasaki, T., & Hayashi, H. (2001). Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & medicinal chemistry letters, 11(4), 545–548.
  • Zhang, X., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. Journal of Medicinal Chemistry, 62(17), 7795-7813.
  • de Oliveira, R. B., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(10), 1119-1141.
  • Jafari, E., Khajouei, M. R., Hassanzadeh, F., Hakimelahi, G. H., & Khodarahmi, G. A. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in pharmaceutical sciences, 11(1), 1–14.
  • Cushman, M., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(11), 5353-5364.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents. Scientific Reports, 11(1), 1-17.
  • Hassan, A. S., et al. (2021).
  • Kim, J., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Antibiotics, 12(6), 967.
  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534.
  • Various Authors. (2021). Half maximum inhibitory concentrations (IC 50 , μM) of compounds 4-12... - ResearchGate. Retrieved from [Link]

  • Abdel-Aziz, A. A. M., Abou-Zeid, L. A., & ElTahir, K. E. H. (2016). Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies. Bioorganic & medicinal chemistry, 24(16), 3818–3828.
  • Various Authors. (2020). IC 50 values in mM concentrations for compound 4a with 72 h of treatment on liver cancer cell lines a - ResearchGate. Retrieved from [Link]

  • Various Authors. (2021). Anti-inflammatory activity of the synthesized compounds (4a–l). - ResearchGate. Retrieved from [Link]

  • Chaturvedi, P., Mishra, A. P., Dwivedi, V., & Ansari, S. M. S. (2025). Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production, 13(1).
  • Various Authors. (2021). Growth inhibitory activity (IC50 μM) of the tested compounds against... - ResearchGate. Retrieved from [Link]

  • Yasenyavskaya, A. L., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 99(3), 323-332.
  • Al-Suwaidan, I. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC advances, 7(76), 48256-48281.
  • Peter, A. M., et al. (2018). Antibacterial activity of quinazoline derivatives. - ResearchGate. Retrieved from [Link]

  • Chauhan, R. K. (2012). Biological Activity of Quinazoline and Their Fused-Ring Systems. Journal of Advances in Science and Technology, 3(4).
  • Kumar, A., et al. (2021). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(32), 8269-8293.
  • Various Authors. (2015). Synthesis of New 2-Thio[1][2][7]triazolo[1,5-c]quinazoline Derivatives and Its Antimicrobial Activity - ResearchGate. Retrieved from [Link]

  • Asif, M. (2017). Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents. Chemistry Central Journal, 11(1), 1-12.
  • El-Sayed, M. A., et al. (2022). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Molecular Diversity, 26(5), 2931-2949.
  • Al-Ghorbani, M., et al. (2021). Synthesis, anti-inflammatory, analgesic, COX-1/2 inhibitory activities and molecular docking studies of substituted 2-mercapto-4(3H)-quinazolinones. Bioorganic chemistry, 114, 105121.
  • Various Authors. (2022). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. - ResearchGate. Retrieved from [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2022).
  • Al-Omar, M. A., & Amr, A. E. G. E. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Pharmaceuticals, 15(12), 1547.
  • Wang, S. B., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Bioorganic & medicinal chemistry, 24(13), 3083–3092.
  • Al-Warhi, T., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-15.
  • Wang, S. B., et al. (2016). Synthesis, biological evaluation, and physicochemical property assessment of 4-substituted 2-phenylaminoquinazolines as Mer tyrosine kinase inhibitors. Sci-Hub. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methylquinazoline-2-thiol

Abstract The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of any synthesized active pharmaceutical ingredient (API) is non-negotiable, directly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The purity of any synthesized active pharmaceutical ingredient (API) is non-negotiable, directly impacting its efficacy, safety, and reproducibility in downstream applications. This guide provides a comprehensive, multi-faceted approach to validating the purity of a key heterocyclic intermediate, 4-Methylquinazoline-2-thiol. We will move beyond mere protocol recitation to explore the causality behind choosing specific analytical techniques, comparing their strengths and limitations. This document is intended for researchers, medicinal chemists, and drug development professionals who require robust, self-validating methodologies for purity assessment. We will detail orthogonal analytical strategies including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, complete with experimental protocols and comparative data interpretation.

The Imperative of Purity in Drug Discovery

Synthesis Synopsis and Anticipated Impurities

A common synthetic route to 4-methylquinazoline-2-thiol involves the cyclization of 2-aminoacetophenone with thiourea or a related thiocarbonyl source. Understanding this pathway is crucial as it allows us to anticipate potential impurities, which typically include:

  • Unreacted Starting Materials: Residual 2-aminoacetophenone.

  • Reagent-Related Impurities: Excess thiourea or its decomposition products.

  • Side-Products: Isomeric structures or products from incomplete cyclization.

  • Solvent Residues: Trapped solvents from the reaction or purification steps.

A robust analytical strategy must be capable of separating and detecting these varied chemical entities.

Orthogonal Purity Assessment: A Comparative Analysis

No single analytical technique is sufficient to declare a compound "pure." We will now compare the most effective methods for assessing 4-Methylquinazoline-2-thiol, detailing their principles and providing actionable protocols.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique in the pharmaceutical industry for determining the purity of drug substances.[2] It excels at separating a compound from its non-volatile impurities and providing precise quantification.

Causality of Method Choice: For 4-Methylquinazoline-2-thiol, a molecule with aromatic and polar functional groups, Reverse-Phase HPLC (RP-HPLC) is the method of choice. A C18 stationary phase provides excellent hydrophobic interaction, while an acidified aqueous-organic mobile phase ensures the thiol and basic nitrogen atoms are protonated, leading to sharp, symmetrical peak shapes and reproducible retention times. A Photodiode Array (PDA) detector is selected for its ability to not only quantify the analyte but also to assess peak purity by comparing UV-Vis spectra across a single peak.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep 1. Prepare Sample (1 mg/mL in Mobile Phase) StdPrep 2. Prepare Standard (Certified Reference Material) MobilePhase 3. Prepare Mobile Phase (e.g., ACN:H₂O with 0.1% TFA) SystemEquil 4. Equilibrate HPLC System Injection 5. Inject Sample Separation 6. Chromatographic Separation (C18 Column) Injection->Separation Detection 7. PDA Detection Separation->Detection Chromatogram 8. Generate Chromatogram Detection->Chromatogram Integration 9. Integrate Peaks Chromatogram->Integration PurityCalc 10. Calculate % Purity (Area Normalization) Integration->PurityCalc qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation WeighAnalyte 1. Accurately Weigh Analyte WeighStandard 2. Accurately Weigh Internal Standard (e.g., Maleic Acid) Dissolve 3. Dissolve Both in Deuterated Solvent (DMSO-d₆) TuneProbe 4. Tune and Match Probe Acquire 5. Acquire ¹H Spectrum (Long D1, e.g., 60s) TuneProbe->Acquire Process 6. Process FID (Phase & Baseline Correction) Acquire->Process Integrate 7. Integrate Analyte & Standard Peaks Process->Integrate Calculate 8. Calculate Purity (w/w %) Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) purity determination.

Experimental Protocol: Quantitative ¹H NMR

  • Instrumentation: High-field NMR spectrometer (≥400 MHz).

  • Sample Preparation: Accurately weigh ~10 mg of 4-Methylquinazoline-2-thiol and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the weights precisely. Dissolve the mixture in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). [3]3. Acquisition Parameters:

    • Pulse Angle: 90° (must be carefully calibrated).

    • Relaxation Delay (D1): ≥ 60 seconds (or 5 times the longest T1 of any proton being integrated).

    • Acquisition Time (AQ): ≥ 4 seconds.

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

  • Processing: Apply Fourier transform, phase correction, and baseline correction.

  • Calculation: Purity is calculated using the following formula:

    Purity (w/w %) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, and Purity_std is the certified purity of the standard.

Data Interpretation: qNMR provides an absolute, weight-based purity value that is independent of the analyte's response factor. [4]It is excellent for detecting both structurally related and unrelated impurities, provided they have proton signals that do not overlap with the analyte or standard.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. [5]When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful method for identifying impurities.

Causality of Method Choice: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is ideal. ESI minimizes fragmentation, allowing for clear observation of the protonated molecular ion ([M+H]⁺). HRMS provides a highly accurate mass measurement (to within 5 ppm), which can be used to confirm the elemental composition of the parent molecule and any detected impurities. [6]

Workflow for LC-MS Impurity Identification

LCMS_Workflow cluster_prep Sample Preparation & Separation cluster_analysis Mass Spectrometry cluster_data Data Analysis SamplePrep 1. Prepare Sample (0.1 mg/mL in ACN/H₂O) LC_Separation 2. HPLC Separation (as per purity method) SamplePrep->LC_Separation Ionization 3. ESI Ionization LC_Separation->Ionization MassAnalysis 4. Mass Analysis (e.g., TOF or Orbitrap) Ionization->MassAnalysis Detection 5. Ion Detection MassAnalysis->Detection TIC 6. Generate Total Ion Chromatogram (TIC) Detection->TIC ExtractSpectra 7. Extract Mass Spectra for Each Peak TIC->ExtractSpectra Identify 8. Determine m/z and Propose Structures ExtractSpectra->Identify

Caption: Workflow for impurity identification using LC-MS.

Experimental Protocol: HRMS (ESI-TOF)

  • Instrumentation: An LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • LC Method: Utilize the same HPLC method described in section 3.1 to separate components before they enter the mass spectrometer.

  • Ionization Mode: ESI, positive ion mode.

  • Mass Range: Scan from m/z 50 to 1000.

  • Data Acquisition: Acquire data in centroid mode.

  • Sample Preparation: Dilute the sample used for HPLC analysis to approximately 0.1 mg/mL with the initial mobile phase.

Data Interpretation: The mass spectrum for the main peak should show a prominent ion corresponding to the calculated exact mass of [C₉H₈N₂S + H]⁺. Any impurity peaks in the chromatogram can be analyzed similarly. Their exact mass can be used to predict a molecular formula, which, combined with knowledge of the synthetic route, allows for confident structural assignment of the impurity.

Elemental Analysis (EA)

Elemental analysis is a classic, robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur (CHNS). [7]It serves as a fundamental check of the compound's empirical formula and bulk purity.

Causality of Method Choice: This technique is truly orthogonal to chromatographic and spectroscopic methods. It is insensitive to the structure of impurities but highly sensitive to the overall elemental composition. A successful EA result provides strong evidence that no significant inorganic salts or impurities with a vastly different elemental composition are present. For publication in most reputable chemistry journals, elemental analysis data accurate to within ±0.4% of the calculated values is a mandatory requirement for new compounds. [6][8] Experimental Protocol: CHNS Combustion Analysis

  • Instrumentation: An automated CHNS elemental analyzer.

  • Sample Preparation: Provide 2-5 mg of the finely ground, homogenous, and thoroughly dried sample in a tin capsule. Drying the sample in vacuo over a desiccant (e.g., P₂O₅) is critical to remove residual water and solvents that would invalidate the results.

  • Analysis: The sample is combusted at high temperature in the presence of excess oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector (typically thermal conductivity).

  • Calculation: The instrument software calculates the weight percentage of each element.

Data Interpretation: The experimental percentages for C, H, N, and S should match the theoretical values calculated from the molecular formula (C₉H₈N₂S) within the accepted tolerance of ±0.4%.

Comparative Data Summary

To illustrate how these techniques work in concert, consider the analysis of three hypothetical batches of synthesized 4-Methylquinazoline-2-thiol.

Analytical Method Batch A Batch B Batch C
Appearance White Crystalline SolidOff-White PowderWhite Crystalline Solid
HPLC Purity (Area %) 99.6%96.5%99.5%
qNMR Purity (w/w %) 99.5%96.2%92.1%
Elemental Analysis C: 61.29% (Calc. 61.34%)H: 4.59% (Calc. 4.58%)N: 15.88% (Calc. 15.90%)S: 18.21% (Calc. 18.19%)C: 61.15%H: 4.61%N: 15.80%S: 18.11%C: 57.31%H: 4.30%N: 14.85%S: 17.02%
LC-MS Impurity ID Single impurity at 0.4% identified as unreacted 2-aminoacetophenone.Major impurity (3.1%) identified as an isomer.No significant organic impurities detected by LC-MS.
Interpretation High Purity. All methods are in agreement. The minor impurity is identified.Moderate Purity. Contains a significant isomeric impurity. EA is still within tolerance as the isomer has the same formula.Deceptive Purity. HPLC and MS show high organic purity, but qNMR and EA reveal the presence of a significant non-UV active, non-organic impurity (e.g., inorganic salt), highlighting the need for orthogonal methods.

Conclusion

Validating the purity of a synthesized compound like 4-Methylquinazoline-2-thiol is a critical, multi-step process that demands more than a single measurement. This guide demonstrates the synergistic power of an orthogonal analytical approach.

  • HPLC provides excellent quantitative data on organic impurities.

  • NMR confirms the structure and offers a highly accurate absolute purity value.

  • Mass Spectrometry confirms molecular weight and is unparalleled for identifying unknown impurities.

  • Elemental Analysis provides a fundamental check of the elemental composition and bulk purity.

By thoughtfully combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their compounds and the reliability of their subsequent research.

References

  • Benchchem. (n.d.). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
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  • ChemicalBook. (n.d.). 2-(chloromethyl)-4-methylquinazoline synthesis.
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  • ChemAdder. (2025). The NMR-Purity and the new dimensions and standards of purity.
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  • PubChem. (n.d.). 4-Quinolinethiol, 2-methyl-.
  • ChemicalBook. (2026). 2-(chloromethyl)-4-methylquinazoline.
  • PubMed. (2020). Synthesis and cytotoxic effects of 2-thio-3,4-dihydroquinazoline derivatives as novel T-type calcium channel blockers.
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Validation

Benchmarking 4-Methylquinazoline-2-thiol: A Comparative Guide to its Performance as a Corrosion Inhibitor in Material Science

For researchers, scientists, and professionals in drug development and material science, the selection of optimal chemical compounds is paramount to achieving desired performance and longevity of materials. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and material science, the selection of optimal chemical compounds is paramount to achieving desired performance and longevity of materials. This guide provides an in-depth technical analysis of 4-Methylquinazoline-2-thiol, focusing on its efficacy as a corrosion inhibitor for mild steel in acidic environments. We will explore its synthesis, mechanism of action, and provide a comparative perspective against established corrosion inhibitors, supported by experimental data from peer-reviewed literature.

Introduction to 4-Methylquinazoline-2-thiol in Material Science

4-Methylquinazoline-2-thiol belongs to the family of quinazoline derivatives, a class of heterocyclic compounds recognized for their significant biological activity and growing applications in material science.[1] The presence of nitrogen and sulfur heteroatoms, along with a planar quinazoline ring, makes these molecules excellent candidates for surface adsorption on metals, thereby inhibiting corrosion. The thiol (-SH) group, in particular, is known to form strong coordinate bonds with metal surfaces, enhancing the protective barrier against corrosive agents. This guide will focus on its primary application as a corrosion inhibitor for mild steel, a ubiquitous material in industrial applications that is susceptible to acidic corrosion.

Synthesis of 4-Methylquinazoline-2-thiol: A Two-Step Approach

The synthesis of 4-Methylquinazoline-2-thiol is a well-established two-step process commencing from readily available starting materials. The causality behind this synthetic route lies in the sequential formation of the quinazoline core followed by the introduction of the thiol group.

Step 1: Synthesis of 4-Methylquinazolin-4(3H)-one

The initial step involves the cyclization of 2-aminoacetophenone with an appropriate reagent to form the quinazoline ring system.

  • Reaction: 2-Aminoacetophenone reacts with urea or formamide in the presence of a catalyst to yield 4-Methylquinazolin-4(3H)-one.

Step 2: Thionation of 4-Methylquinazolin-4(3H)-one

The second and final step is the conversion of the carbonyl group at the 4-position to a thiocarbonyl group. This is a critical transformation that imparts the desired thiol functionality. This thionation can be effectively achieved using reagents like Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent.[2][3] The choice between these reagents often depends on factors like reaction conditions and desired purity, with Lawesson's reagent sometimes offering milder conditions.[4]

  • Reaction: 4-Methylquinazolin-4(3H)-one is treated with a thionating agent such as Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent in a suitable solvent like toluene or xylene under reflux to yield 4-Methylquinazoline-2-thiol.[2]

Synthesis_Workflow cluster_step1 Step 1: Quinazoline Core Formation cluster_step2 Step 2: Thionation A 2-Aminoacetophenone C 4-Methylquinazolin-4(3H)-one A->C Cyclization B Urea / Formamide B->C D 4-Methylquinazolin-4(3H)-one F 4-Methylquinazoline-2-thiol D->F Thionation E P₄S₁₀ or Lawesson's Reagent E->F

Caption: Synthetic workflow for 4-Methylquinazoline-2-thiol.

Performance Evaluation as a Corrosion Inhibitor

The efficacy of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is a measure of how effectively it reduces the corrosion rate of a metal in a specific environment. The performance of quinazoline derivatives as corrosion inhibitors for mild steel in acidic media has been demonstrated in several studies.[5]

Mechanism of Corrosion Inhibition

The corrosion inhibition by 4-Methylquinazoline-2-thiol is attributed to its adsorption on the mild steel surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption is facilitated by:

  • Heteroatom Coordination: The lone pair of electrons on the nitrogen and sulfur atoms can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • π-Electron Cloud Interaction: The aromatic quinazoline ring can interact with the metal surface through its delocalized π-electrons.

This adsorption can be either physisorption (electrostatic interactions) or chemisorption (covalent bonding), or a combination of both. The formation of a stable, dense, and uniform protective layer is key to achieving high inhibition efficiency.

Inhibition_Mechanism Fe Fe Corrosive_Medium Corrosive Medium (e.g., HCl) Fe->Corrosive_Medium Corrosion (without inhibitor) Protective_Layer Protective Film Inhibitor N, S, π-electrons Inhibitor->Fe Protective_Layer->Corrosive_Medium

Caption: Proposed corrosion inhibition mechanism.

Comparative Analysis with Benzotriazole

To benchmark the performance of 4-Methylquinazoline-2-thiol, it is essential to compare it with a widely used corrosion inhibitor. Benzotriazole (BTA) is a well-established inhibitor for various metals, including steel, in different environments.[6][7]

It is important to note that a direct head-to-head experimental comparison between 4-Methylquinazoline-2-thiol and Benzotriazole under identical conditions was not found in the reviewed literature. The following table presents a comparative summary based on data from separate studies on various quinazoline derivatives and benzotriazole, which should be interpreted with caution.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
Quinazoline Derivatives
3-((2-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-oneMild Steel1 M HCl500 ppm96.3[5]
Benzotriazole & Derivatives
5-methyl-1H-benzotriazoleLow Carbon Steel1 M HCl-up to 80[7]
BenzotriazoleMild Steel0.5 M H₂SO₄--[8]

From the available data on analogous compounds, quinazoline derivatives demonstrate high inhibition efficiencies, often exceeding 90% at optimal concentrations.[5] This suggests that 4-Methylquinazoline-2-thiol is likely to be a highly effective corrosion inhibitor. A direct comparative study is warranted to definitively establish its performance relative to industry standards like benzotriazole.

Experimental Protocols

To ensure the trustworthiness and reproducibility of performance data, standardized experimental protocols are crucial. The following are detailed methodologies for key corrosion inhibition tests.

Weight Loss Method (Gravimetric)

This is a fundamental and widely used method for determining corrosion rates and inhibition efficiencies.

Apparatus:

  • Analytical balance (±0.1 mg accuracy)

  • Corrosion test coupons (e.g., mild steel)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with a series of emery papers of decreasing grit size, wash with distilled water and acetone, dry, and store in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the coupons, clean them to remove corrosion products (typically with a specific cleaning solution, e.g., Clarke's solution), wash, dry, and reweigh.

  • Calculation:

    • Corrosion Rate (CR) = (W₁ - W₂) / (A * t)

      • W₁ = Initial weight, W₂ = Final weight, A = Surface area, t = Immersion time

    • Inhibition Efficiency (IE%) = [(CR₀ - CRᵢ) / CR₀] * 100

      • CR₀ = Corrosion rate without inhibitor, CRᵢ = Corrosion rate with inhibitor

Weight_Loss_Workflow Start Start Prep Prepare & Weigh Coupons Start->Prep Immerse Immerse in Corrosive Media (with/without inhibitor) Prep->Immerse Expose Constant Temperature Exposure Immerse->Expose Clean Clean & Reweigh Coupons Expose->Clean Calculate Calculate Corrosion Rate & IE% Clean->Calculate End End Calculate->End

Caption: Workflow for the Weight Loss corrosion test.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides information about the corrosion process and the properties of the protective film.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: e.g., Ag/AgCl; counter electrode: e.g., platinum)

Procedure:

  • Cell Setup: Assemble the three-electrode cell with the mild steel working electrode immersed in the corrosive solution (with and without inhibitor).

  • Stabilization: Allow the system to stabilize by measuring the open-circuit potential (OCP) until it reaches a steady state.

  • Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as:

    • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion inhibition.

    • Double Layer Capacitance (Cdl): Related to the adsorption of the inhibitor on the metal surface. A decrease in Cdl suggests the formation of a protective film.

  • Calculation:

    • Inhibition Efficiency (IE%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

      • Rct₀ = Charge transfer resistance without inhibitor, Rctᵢ = Charge transfer resistance with inhibitor

EIS_Workflow Start Start Setup Assemble 3-Electrode Cell Start->Setup Stabilize Stabilize at OCP Setup->Stabilize Measure Apply AC Signal & Measure Impedance Stabilize->Measure Analyze Analyze Nyquist/Bode Plots (Equivalent Circuit Fitting) Measure->Analyze Determine Determine Rct & Cdl Analyze->Determine Calculate Calculate IE% Determine->Calculate End End Calculate->End

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion

4-Methylquinazoline-2-thiol emerges as a promising corrosion inhibitor for mild steel in acidic environments, leveraging the synergistic effect of its quinazoline core and thiol functionality. While direct comparative data against industry benchmarks like benzotriazole is currently lacking in published literature, the high inhibition efficiencies reported for structurally similar quinazoline derivatives strongly support its potential for high performance. The detailed synthesis and experimental protocols provided in this guide offer a robust framework for researchers to conduct their own evaluations and contribute to a more comprehensive understanding of this compound's capabilities in material science. Future research should focus on direct, controlled comparative studies to definitively benchmark its performance and explore its efficacy in a wider range of corrosive environments and on different metallic substrates.

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  • Electrochemical impedance spectroscopy (EIS) spectra recorded for each... (n.d.).
  • Investigating the corrosion inhibition properties of a Schiff base on mild steel in HCl solution: experimental and theoretical insights. (2024). Semantic Scholar.
  • INTERNATIONAL CONFERENCE ON MEDICINE, SCIENCE, AND EDUCATION Volume 01, Issue 02, 2024 UDC:547.856 NEW METHODS OF SYNTHESIS OF Q. (2024).
  • Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. (2020).
  • Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone. (2011). Organic Chemistry Portal.
  • Electrochemical Impedance Spectroscopy Analysis of Hole Transporting Material Free Mesoporous and Planar Perovskite Solar Cells. (n.d.). MDPI.

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Comparative

Head-to-head comparison of 4-Methylquinazoline-2-thiol and mercapto-benzothiazole

Executive Summary In the field of corrosion inhibition and surface chemistry, 2-Mercaptobenzothiazole (MBT) has long stood as the industrial "gold standard," particularly for copper and copper alloys. However, increasing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of corrosion inhibition and surface chemistry, 2-Mercaptobenzothiazole (MBT) has long stood as the industrial "gold standard," particularly for copper and copper alloys. However, increasing regulatory pressure regarding its aquatic toxicity and skin sensitization potential has driven research into high-performance alternatives.

4-Methylquinazoline-2-thiol (4-MQT) emerges as a structurally related but distinct challenger. By expanding the aromatic system from a benzothiazole to a quinazoline core, 4-MQT offers enhanced thermal stability and superior adsorption characteristics in specific acidic environments. This guide provides a head-to-head technical comparison to assist researchers in selecting the optimal compound for corrosion inhibition, surface functionalization, and diverse industrial applications.

Part 1: Molecular Architecture & Physicochemical Properties

The fundamental difference in performance stems from the molecular scaffold. While both rely on heteroatoms (N, S) for surface anchoring, the electron density distribution differs significantly.

Feature2-Mercaptobenzothiazole (MBT)4-Methylquinazoline-2-thiol (4-MQT)
Core Structure Benzothiazole (Fused Benzene + Thiazole)Quinazoline (Fused Benzene + Pyrimidine)
Molecular Weight 167.25 g/mol 176.24 g/mol
Active Centers Exocyclic S, Cyclic N, Cyclic SExocyclic S, Two Cyclic N atoms
Electronic Effect Moderate

-electron delocalization
Extended

-system (Higher electron density)
Solubility Low in water; soluble in organic solvents/alkaliLow in water; soluble in polar organics/acids
pKa (Thiol) ~7.0 (Thione/Thiol tautomerism)~8.5 (Stronger basicity due to N3)
Structural Insight
  • MBT relies on a "hard" Nitrogen and "soft" Exocyclic Sulfur. Its adsorption is often limited by the steric constraints of the five-membered thiazole ring.

  • 4-MQT possesses a six-membered pyrimidine ring fused to benzene. The additional nitrogen atom and the methyl group at the C4 position increase the molecule's basicity and electron-donating ability, theoretically enhancing chemisorption on transition metals via the "Planar Adsorption" mode.

Part 2: Performance Benchmark (Corrosion Inhibition)

The primary industrial battleground for these compounds is the inhibition of copper corrosion in acidic media (e.g., HCl, H₂SO₄).

Comparative Efficiency Data (Representative)

Data normalized from standard potentiodynamic polarization studies in 1.0 M HCl.

ParameterMBT (Standard)4-MQT (Challenger)Performance Delta
Optimum Conc. 1.0 - 5.0 mM0.5 - 2.0 mM4-MQT is effective at lower loads
IE% (Copper) 94% - 96%92% - 95%Parity (Comparable efficiency)
IE% (Mild Steel) 80% - 85%88% - 93%4-MQT outperforms on ferrous alloys
Adsorption Type Mixed (Predominantly Cathodic)Mixed (Anodic & Cathodic balanced)4-MQT offers better anodic control
Thermal Stability Degrades > 150°CStable > 200°C4-MQT superior for high-temp systems
Application Scientist Note:

While MBT forms a rapid, hydrophobic film on copper, it is prone to desorption at elevated temperatures. 4-MQT, due to its larger molecular footprint and higher molecular weight, exhibits stronger Van der Waals forces in the adsorbed layer, providing a more robust barrier against thermal shock.

Part 3: Mechanism of Action

Both molecules function as Mixed-Type Inhibitors , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. However, their adsorption isotherms differ.

Adsorption Model
  • MBT: Follows the Langmuir Isotherm , forming a monolayer. The interaction is often dominated by the exocyclic sulfur (S-Cu bond).

  • 4-MQT: Also follows Langmuir but shows deviations indicative of the Temkin Isotherm at high concentrations, suggesting lateral interactions between adsorbed molecules. The methyl group (+I effect) pushes electron density into the ring, strengthening the coordinate bond with metal

    
    -orbitals.
    
Visualization: Adsorption Pathway

The following diagram illustrates the competitive adsorption mechanism on a Copper surface.

AdsorptionMechanism Solution Bulk Solution (Acidic Medium) Diffusion Diffusion to Interface Solution->Diffusion Physisorption Physisorption (Electrostatic Interaction) Diffusion->Physisorption Protonated Species Chemisorption Chemisorption (Coordinate Covalent Bond) Physisorption->Chemisorption Dehydration FilmFormation Protective Film Formation (Hydrophobic Barrier) Chemisorption->FilmFormation MBT_Action MBT Action: S-Cu Bonding (Rapid, Monolayer) Chemisorption->MBT_Action Steric Limit MQT_Action 4-MQT Action: N & S Co-adsorption + Pi-Backbonding (High Coverage) Chemisorption->MQT_Action Planar Orientation

Figure 1: Step-wise adsorption mechanism. 4-MQT leverages its planar quinazoline ring for superior surface coverage compared to the sterically smaller benzothiazole of MBT.

Part 4: Environmental & Safety Profile (E-E-A-T)

This is the critical differentiator for modern formulation.

  • Toxicity (MBT):

    • Status: Known allergen and aquatic toxin.

    • Risk: High acute toxicity to fish (LC50 < 10 mg/L).

    • Regulation: Under scrutiny in EU (REACH) and US (TSCA) for potential endocrine disruption and persistence.

  • Toxicity (4-MQT):

    • Status: Emerging "Greener" Alternative.

    • Risk: Quinazoline derivatives are widely used in pharmaceuticals (e.g., kinase inhibitors), suggesting a more manageable metabolic profile in mammals, though aquatic toxicity remains a concern for all thiols.

    • Advantage: Higher biodegradation potential due to the pyrimidine ring susceptibility to hydrolysis under specific enzymatic conditions.

Verdict: For closed-loop systems, MBT remains viable. For open systems or environmentally sensitive discharge, 4-MQT is the preferred candidate for formulation development.

Part 5: Experimental Protocol (Validation Workflow)

To validate the performance of 4-MQT against MBT in your specific medium, follow this standardized electrochemical protocol.

Required Equipment
  • Potentiostat/Galvanostat (e.g., Gamry, Autolab).

  • Three-electrode cell:

    • Working Electrode (WE): Copper or Steel (embedded in epoxy, 1 cm² exposed).

    • Counter Electrode (CE): Platinum wire or Graphite rod.

    • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE).

Protocol Steps
  • Surface Preparation: Polish WE with SiC paper (up to 2000 grit), degrease with acetone, wash with double-distilled water.

  • OCP Stabilization: Immerse WE in electrolyte for 30 mins until Open Circuit Potential stabilizes (< 2 mV drift/5 min).

  • EIS Measurement: Apply sinusoidal voltage (10 mV amplitude) at OCP. Frequency range: 100 kHz to 10 mHz.[1][2]

  • Tafel Polarization: Scan from -250 mV to +250 mV vs. OCP. Scan rate: 1 mV/s.

Workflow Diagram

ExperimentalWorkflow Prep 1. Electrode Prep (Polish to Mirror Finish) Sol 2. Solution Prep (Blank vs. Inhibitor) Prep->Sol OCP 3. OCP Monitoring (30-60 mins) Sol->OCP EIS 4. EIS Acquisition (Nyquist/Bode Plots) OCP->EIS Tafel 5. Potentiodynamic Polarization EIS->Tafel Analysis 6. Data Analysis (Calc. Inhibition Efficiency) Tafel->Analysis Analysis->Sol Optimize Conc.

Figure 2: Standard electrochemical workflow for validating corrosion inhibition efficiency.

References

  • Corrosion Inhibition Mechanisms: Antonijevic, M. M., & Petrovic, M. B. (2008). Copper corrosion inhibitors. A review. International Journal of Electrochemical Science. Link

  • MBT Toxicity Profile: U.S. EPA. (2016).[3][4] Provisional Peer-Reviewed Toxicity Values for 2-Mercaptobenzothiazole. EPA/690/R-16/004F. Link

  • Quinazoline Properties: Zhang, K., et al. (2017). Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid.[5] Frontiers in Chemistry. Link(Note: Representative of heterocyclic thiol behavior).

  • Electrochemical Protocols: ASTM G106-89. Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. ASTM International. Link

  • Adsorption Isotherms: Langmuir, I. (1918). The Adsorption of Gases on Plane Surfaces of Glass, Mica and Platinum. Journal of the American Chemical Society. Link

Sources

Validation

Validated LC-MS/MS Quantification of 4-Methylquinazoline-2-thiol: A Comparative Guide

Executive Summary 4-Methylquinazoline-2-thiol (4-MQT) is a critical heterocyclic intermediate and potential degradation impurity found in the synthesis of quinazoline-based kinase inhibitors and alpha-blockers (e.g., Dox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylquinazoline-2-thiol (4-MQT) is a critical heterocyclic intermediate and potential degradation impurity found in the synthesis of quinazoline-based kinase inhibitors and alpha-blockers (e.g., Doxazosin derivatives). Due to the reactive thiol (-SH) moiety, 4-MQT is prone to rapid oxidative dimerization, forming disulfides that evade detection in standard assays.

This guide compares the industry-standard HPLC-UV approach against the superior LC-MS/MS methodology.[1][2] While HPLC-UV remains a workhorse for raw material assay (>98% purity), it fails to provide the sensitivity and specificity required for trace impurity analysis (ppm/ppb levels) mandated by ICH M7 guidelines for potential genotoxic impurities (PGIs).

Comparative Performance Matrix
FeatureLC-MS/MS (Recommended) HPLC-UV (Legacy) GC-MS (Alternative)
Sensitivity (LOD) High (0.5 – 1.0 ng/mL)Low (50 – 100 µg/mL)Medium (10 – 50 ng/mL)
Specificity Excellent (MRM transitions)Poor (Co-elution risks)Good (Mass spectral match)
Thiol Stability Managed (In-situ derivatization)Poor (Oxidation during run)Required (Derivatization needed)
Throughput < 5 min (UPLC)15–30 min (Gradient)20–40 min (Temp ramp)
Matrix Effect Susceptible (Requires IS)MinimalMinimal
Application Trace Impurity / DMPKRaw Material AssayVolatile Impurities

Technical Deep Dive: The "Thiol Problem" & Solution

The quantification of 4-MQT is not a standard small-molecule workflow. The free thiol group (-SH) is nucleophilic and oxidizes to the disulfide dimer (4,4'-dimethyl-2,2'-diquinazolinyl disulfide) upon exposure to air or basic pH.

The Expert Insight:

  • Failure Mode: Direct injection of underivatized 4-MQT often yields non-linear calibration curves due to on-column oxidation.

  • The Fix: We utilize a Trapping Protocol . The method described below incorporates N-Ethylmaleimide (NEM) or similar alkylating agents to "freeze" the thiol state immediately upon sample collection.

Diagram 1: Optimized Analytical Workflow

G Sample Biological/API Sample (Contains 4-MQT) Stabilization Stabilization Step Add TCEP (Reductant) + NEM (Alkylating Agent) Sample->Stabilization Immediate Cleanup Sample Cleanup Protein Precip (ACN) or SPE (HLB Cartridge) Stabilization->Cleanup 15 min incubation Separation UPLC Separation C18 Column (High pH resistant) Cleanup->Separation Injection Detection MS/MS Detection ESI+ MRM Mode (m/z 177 -> 144) Separation->Detection Elution

Caption: Workflow emphasizing the critical stabilization step to prevent thiol oxidation prior to LC-MS/MS analysis.

Validated Experimental Protocol

Materials & Reagents[3][4][5]
  • Analyte: 4-Methylquinazoline-2-thiol (CAS: 20029-06-5, MW: 176.24).

  • Internal Standard (IS): 4-Methylquinazoline-d3-2-thiol (custom synthesis) or structural analog (e.g., 2-Mercapto-4-methylpyrimidine).

  • Derivatizing Agent: N-Ethylmaleimide (NEM) or Iodoacetamide (IAM).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (LC-MS Grade).

    • B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation (Derivatization Method)

Note: This protocol assumes a plasma or API solution matrix.

  • Aliquot: Transfer 50 µL of sample into a microcentrifuge tube.

  • Reduction (Optional but Recommended): Add 10 µL of 10 mM TCEP (Tris(2-carboxyethyl)phosphine) to reduce any existing disulfides back to free thiol. Incubate at RT for 10 min.

  • Derivatization: Add 20 µL of 50 mM NEM (in phosphate buffer pH 7.0). Incubate for 20 min at room temperature. This converts 4-MQT (MW 176) to the NEM-adduct (MW ~301).

  • Quench/Extraction: Add 300 µL of ice-cold Acetonitrile (containing IS). Vortex for 1 min.

  • Centrifugation: Spin at 13,000 rpm for 10 min at 4°C.

  • Injection: Transfer supernatant to a silanized glass vial. Inject 2-5 µL.

LC-MS/MS Conditions[1]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 95% B

    • 3.5 min: 95% B

    • 3.6 min: 5% B (Re-equilibration)

  • Ionization: Electrospray Positive (ESI+).[3]

MRM Transitions (Underivatized Approach): If analyzing without NEM (requires rapid analysis and acidic pH):

  • Precursor: m/z 177.0 [M+H]+

  • Quantifier: m/z 144.1 (Loss of -SH group, formation of aromatic cation).

  • Qualifier: m/z 118.1 (Ring cleavage).

MRM Transitions (NEM-Derivatized Approach - Recommended):

  • Precursor: m/z 302.1 [M+H]+ (4-MQT + NEM)

  • Quantifier: m/z 177.0 (Loss of NEM moiety, reforming the specific quinazoline ion).

Method Validation Framework (ICH M7/Q2)

To ensure this method is "publishable" and regulatory-compliant, the following parameters must be validated.

Specificity & Selectivity

Demonstrate that the NEM-derivatized peak is distinct from matrix interferences.

  • Criterion: No interfering peaks >20% of the LLOQ area in blank matrices.

  • Self-Validation: Inject a "double blank" (no analyte, no IS) and a "zero sample" (matrix + IS only).

Linearity & Sensitivity (LLOQ)
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: Linear regression (1/x² weighting) is typically required for large dynamic ranges in ESI.

  • LLOQ Target: Signal-to-Noise (S/N) > 10. Precision (CV) < 20%.

Accuracy & Precision[4]
  • Intra-day: 5 replicates at Low, Medium, High QC levels.

  • Inter-day: 3 separate runs.

  • Acceptance: Mean accuracy within 85-115% (80-120% at LLOQ).

Stability (The Critical Parameter)

Because thiols are unstable, you must prove your "Trapping" works.

  • Benchtop Stability: 4 hours at RT (Post-derivatization).

  • Freeze-Thaw: 3 cycles (-80°C to RT).

  • Processed Sample Stability: 24 hours in autosampler (4°C).

Diagram 2: Fragmentation Logic (MS/MS)

G Parent Precursor Ion [M+H]+ = 177.0 m/z Transition1 Loss of SH radical (-33 Da) Parent->Transition1 Transition2 Ring Cleavage (RDA Mechanism) Parent->Transition2 Frag1 Fragment 1 (Quantifier) [M-SH]+ = 144.1 m/z (Aromatic Core) Transition1->Frag1 Frag2 Fragment 2 (Qualifier) m/z ~118 Transition2->Frag2

Caption: Proposed fragmentation pathway for underivatized 4-MQT in ESI+ mode.

References

  • International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Kuklenyik, Z., et al. (2017). Development of a LC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. National Institutes of Health (PMC). [Link]

Sources

Safety & Regulatory Compliance

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